molecular formula C26H28Cl2N4O2 B10861829 HTH-01-091

HTH-01-091

Numéro de catalogue: B10861829
Poids moléculaire: 499.4 g/mol
Clé InChI: FUVRHGKKWNNBJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

HTH-01-091 is a useful research compound. Its molecular formula is C26H28Cl2N4O2 and its molecular weight is 499.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C26H28Cl2N4O2

Poids moléculaire

499.4 g/mol

Nom IUPAC

9-(3,5-dichloro-4-hydroxyphenyl)-1-[4-[(dimethylamino)methyl]cyclohexyl]-3,4-dihydropyrimido[5,4-c]quinolin-2-one

InChI

InChI=1S/C26H28Cl2N4O2/c1-31(2)14-15-3-6-19(7-4-15)32-24-18(13-30-26(32)34)12-29-23-8-5-16(9-20(23)24)17-10-21(27)25(33)22(28)11-17/h5,8-12,15,19,33H,3-4,6-7,13-14H2,1-2H3,(H,30,34)

Clé InChI

FUVRHGKKWNNBJX-UHFFFAOYSA-N

SMILES canonique

CN(C)CC1CCC(CC1)N2C3=C4C=C(C=CC4=NC=C3CNC2=O)C5=CC(=C(C(=C5)Cl)O)Cl

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HTH-01-091

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification on the Target of HTH-01-091

Initial investigations into the mechanism of action of this compound reveal a significant point of clarification. The compound this compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase implicated in cancer cell proliferation.[1][2][3][4] It is crucial to distinguish this from the G protein-coupled receptor 139 (GPR139), a separate and distinct drug target involved in neuromodulation. While the query for this compound may have been associated with GPR139 due to the concurrent discussion of novel tool compounds in pharmacological research, there is no scientific evidence to suggest that this compound directly modulates GPR139.

This guide will focus on the established mechanism of action of this compound as a MELK inhibitor. A concise overview of the GPR139 signaling pathway is provided in a separate section to address any potential ambiguity and for informational purposes.

This compound: A Selective MELK Kinase Inhibitor

This compound is a small molecule inhibitor that targets the ATP-binding site of the MELK kinase domain.[5] Its mechanism of action is multifaceted, involving not only the direct inhibition of MELK's catalytic activity but also the induction of MELK protein degradation.[2][4][6]

Direct Kinase Inhibition

This compound acts as a potent ATP-competitive inhibitor of MELK, with a reported IC50 of 10.5 nM in biochemical assays.[2][3][4] This direct inhibition prevents the phosphorylation of MELK's downstream substrates, thereby interfering with its cellular functions, which are purported to include roles in cell cycle progression, particularly mitotic entry.[1]

Induction of MELK Protein Degradation

A key aspect of this compound's mechanism is its ability to induce the degradation of the MELK protein in cancer cells.[2][4][6] This effect has been observed in cell lines such as MDA-MB-468.[2][6] The degradation of MELK is proteasome-dependent, as pretreatment of cells with the proteasome inhibitor MG132 can abolish this effect.[7] This dual action of inhibiting activity and reducing protein levels makes this compound a robust tool for studying MELK function.

Kinase Selectivity Profile

This compound is characterized as a selective MELK inhibitor.[1][5] Kinase profiling studies have shown that at a concentration of 1 µM, this compound inhibits only 4% of a large panel of kinases by more than 90%.[2][3][5] However, it does exhibit activity against a small number of other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Potency of this compound

TargetIC50 (nM)
MELK10.5[2][3][4]
DYRK441.8[2]
PIM160.6[2]
mTOR632[2]
CDK71230[2]

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines (3-day assay)

Cell LineIC50 (µM)
MDA-MB-4684.00[2]
BT-5496.16[2]
HCC708.80[2]
ZR-75-1>10[2]
MCF78.75[2]
T-47D3.87[2]

Experimental Protocols

Radiometric Kinase Assay (for IC50 determination)

The inhibitory activity of this compound against MELK and other kinases is typically determined using a radiometric kinase assay.

  • Reaction Mixture Preparation : A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2), ATP (including radiolabeled [γ-33P]ATP), the kinase substrate (e.g., a peptide substrate for MELK), and the purified kinase enzyme.

  • Inhibitor Addition : this compound is serially diluted to various concentrations and added to the reaction mixture.

  • Initiation and Incubation : The kinase reaction is initiated by the addition of the enzyme or ATP. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Reaction Termination and Substrate Capture : The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unreacted [γ-33P]ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose membrane that binds the peptide substrate.

  • Quantification : The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis : The percentage of kinase activity inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a dose-response curve.

Western Blot Analysis for MELK Degradation

To assess the effect of this compound on MELK protein levels, Western blotting is performed.

  • Cell Culture and Treatment : Breast cancer cells (e.g., MDA-MB-468) are cultured to a suitable confluency and then treated with varying concentrations of this compound (e.g., 0, 0.1, 1.0, and 10 µM) for a specified time (e.g., 1 hour).[2]

  • Cell Lysis : The cells are washed with PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

  • Protein Quantification : The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for MELK. A primary antibody for a loading control protein (e.g., α-tubulin or GAPDH) is also used to ensure equal protein loading.

  • Detection : The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is then added, and the resulting signal is detected using an imaging system. The intensity of the bands corresponding to MELK and the loading control are quantified.

Cell Proliferation Assay

The anti-proliferative effects of this compound are evaluated using a cell-based assay.

  • Cell Seeding : Breast cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with a serial dilution of this compound (e.g., 0.001 to 10 µM) for a specified duration (e.g., 3 or 7 days).[2]

  • Viability Assessment : After the incubation period, cell viability is measured using a reagent such as resazurin or a commercial kit like CellTiter-Glo. These reagents produce a fluorescent or luminescent signal proportional to the number of viable cells.

  • Data Analysis : The signal from each well is read using a plate reader. The percentage of cell proliferation inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the data on a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

MELK_Inhibition cluster_0 Cell Cycle Progression cluster_1 Mechanism of this compound MELK MELK Substrate Downstream Substrates MELK->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrates MitoticEntry Mitotic Entry PhosphoSubstrate->MitoticEntry HTH This compound HTH->MELK Inhibition Degradation MELK Degradation HTH->Degradation Proteasome Proteasome Proteasome->Degradation Degradation->MELK Reduces Protein Level

Mechanism of this compound as a MELK inhibitor.

Western_Blot_Workflow A Cell Culture & This compound Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to membrane) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection (Chemiluminescence) F->G H Data Analysis G->H

Experimental workflow for Western Blot analysis.

Informational Overview: GPR139 Signaling Pathway

GPR139 is an orphan G protein-coupled receptor predominantly expressed in the central nervous system. Its signaling is complex, as it can couple to multiple G protein families.

Dual G Protein Coupling

GPR139 has been shown to couple to both Gq/11 and Gi/o families of G proteins.[8][9][10] However, the primary downstream signaling appears to be mediated through the Gq/11 pathway.[8][9][10]

  • Gq/11 Pathway : Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium mobilization is a key readout for GPR139 activation.[11][12][13]

  • Gi/o Pathway : While GPR139 can engage Gi/o proteins, its signaling through this pathway to downstream effectors like G protein-coupled inwardly rectifying potassium (GIRK) channels is less pronounced.[8] Paradoxically, GPR139 activation can lead to an increase in cyclic AMP (cAMP) levels, a response typically associated with Gs-coupled receptors. This effect is thought to be mediated through the Gq/11 pathway.[8][10]

The activation of GPR139 is studied using specific agonists, such as JNJ-63533054, which has an EC50 of 16 nM for human GPR139 in calcium mobilization assays.[14]

GPR139_Signaling cluster_GPR139 GPR139 Signaling cluster_downstream Downstream Effectors Agonist GPR139 Agonist (e.g., JNJ-63533054) GPR139 GPR139 Agonist->GPR139 Gq11 Gq/11 GPR139->Gq11 Primary Gio Gi/o GPR139->Gio Secondary PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase (AC) Gq11->AC Stimulates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers cAMP cAMP Increase AC->cAMP

Simplified signaling pathway of the GPR139 receptor.

References

HTH-01-091: A Technical Guide to a Selective MELK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase implicated in numerous cellular processes, including cell cycle regulation, proliferation, and apoptosis.[1][2][3] Its overexpression in various cancers, such as breast, glioblastoma, and lung cancer, has correlated with poor prognosis, making it an attractive therapeutic target.[4][5][6][] HTH-01-091 has been developed as a potent and selective small-molecule inhibitor of MELK. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization. It aims to serve as a critical resource for researchers investigating MELK biology and developing targeted cancer therapies.

Chemical and Physical Properties

This compound is a small molecule designed for high potency and selectivity against MELK. Its key properties are summarized below.

PropertyValueReference
Molecular Formula C₂₆H₂₈Cl₂N₄O₂[8]
Molecular Weight 499.43 g/mol [8]
CAS Number 2000209-42-5[8]
Common Aliases HTH01-091, HTH 01-091[9]

Mechanism of Action

This compound functions as a cell-permeable, ATP-competitive inhibitor of MELK.[8][10][11] The crystal structure of MELK in complex with this compound reveals a Type I binding mode, where the inhibitor occupies the ATP-binding pocket of the kinase.[12] This binding prevents the phosphorylation of downstream MELK substrates, thereby interrupting the signaling cascades that promote cancer cell proliferation and survival. In cellular models, treatment with this compound has been shown to induce the degradation of the MELK protein.[8][10][13]

Quantitative Data

In Vitro Biochemical Potency and Selectivity

This compound demonstrates high potency for MELK in biochemical assays. Its selectivity has been profiled against a broad panel of kinases, revealing a significantly improved selectivity profile compared to other MELK inhibitors like OTSSP167.[12]

Table 1: Biochemical IC₅₀ Values of this compound Against a Panel of Kinases

Kinase Target IC₅₀ (nM) Reference
MELK 10.5 [8][9][10][11][12]
DYRK4 41.8 [8]
PIM1 60.6 [8]
mTOR 632 [8]

| CDK7 | 1230 |[8] |

Additional kinases inhibited by this compound include PIM2, PIM3, RIPK2, DYRK3, smMLCK, and CLK2.[8][9][12]

Kinome-Wide Selectivity Profile

At a concentration of 1 µM, this compound shows superior selectivity over the widely used inhibitor OTSSP167.[12] While OTSSP167 inhibits 67% of the 140 kinases tested by over 90%, this compound inhibits only 4% under the same conditions, highlighting its specificity.[8][12]

Cellular Antiproliferative Activity

Despite its high biochemical potency, this compound exhibits modest antiproliferative effects in various breast cancer cell lines after a 3-day incubation period.[8][10] This discrepancy between biochemical and cellular activity is a critical consideration for its therapeutic application.

Table 2: Antiproliferative IC₅₀ Values of this compound in Breast Cancer Cell Lines (3-Day Assay)

Cell Line Subtype IC₅₀ (µM) Reference
T-47D Luminal A 3.87 [8][10]
MDA-MB-468 Basal-like 4.00 [8][10]
BT-549 Basal-like 6.16 [8][10]
MCF7 Luminal A 8.75 [8][10]
HCC70 Basal-like 8.80 [8][10]

| ZR-75-1 | Luminal A | >10 |[8][10] |

MELK Signaling Pathways

MELK is a central node in several oncogenic signaling pathways, regulating cell cycle progression, apoptosis, and stem cell characteristics.[1][2][3] Its inhibition by this compound is intended to disrupt these critical cancer-promoting functions.

  • FOXM1 Pathway: MELK phosphorylates and activates the transcription factor FOXM1, a master regulator of the cell cycle. This leads to the expression of mitotic genes such as CDC25B, Aurora B, and Survivin, driving cell proliferation.[1][2]

  • p53 Pathway: MELK can interact with and phosphorylate the tumor suppressor p53 at Serine 15, which enhances p53 stability and its pro-apoptotic functions.[1][2]

  • JNK Pathway: In a cancer-specific manner, MELK interacts with c-JUN, a key downstream target of the JNK signaling pathway, which is crucial for regulating apoptosis and cell proliferation.[1][2][3]

  • PI3K/Akt/mTOR Pathway: MELK has been shown to augment the activity of the PI3K/Akt/mTOR pathway, which is fundamental for cell growth, survival, and proliferation in many cancers.[6]

MELK_Signaling_Pathways cluster_upstream Upstream Activators cluster_melk MELK Core cluster_downstream Downstream Pathways E2F1 E2F1 MELK MELK E2F1->MELK Activates MAPK MAPK Pathway MAPK->E2F1 FOXM1 FOXM1 MELK->FOXM1 Phosphorylates (Activates) p53 p53 MELK->p53 Phosphorylates (Stabilizes) JNK_cJUN JNK / c-JUN MELK->JNK_cJUN Interacts PI3K_Akt PI3K/Akt/mTOR MELK->PI3K_Akt Augments Mitotic_Regulators CDC25B Aurora B Survivin FOXM1->Mitotic_Regulators Induces Expression Proliferation Cell Proliferation & Mitosis Mitotic_Regulators->Proliferation Apoptosis Apoptosis Regulation p53->Apoptosis JNK_cJUN->Apoptosis PI3K_Akt->Proliferation HTH_01_091 This compound HTH_01_091->MELK Inhibits

Caption: Key signaling pathways regulated by MELK.

Experimental Protocols

Radiometric Kinase Assay (for Biochemical IC₅₀)

This protocol is based on the methodology used by the International Center for Kinase Profiling (ICKP) to determine the biochemical potency of inhibitors.[12]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., 20 mM MOPS pH 7.0, 1 mM EDTA), the specific peptide substrate for MELK, and Mg-ATP (with [γ-³³P]-ATP).

  • Inhibitor Addition: Serially dilute this compound in DMSO and add to the reaction wells. Include a DMSO-only control.

  • Enzyme Addition: Add purified, recombinant MELK enzyme to initiate the reaction.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 40 minutes).

  • Reaction Termination: Stop the reaction by adding a solution like 3% phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filtermat or membrane that captures the phosphorylated substrate.

  • Washing: Wash the filtermat multiple times to remove unincorporated [γ-³³P]-ATP.

  • Scintillation Counting: Measure the remaining radioactivity on the filtermat using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control for each inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

ATP-Competitive Binding Pull-Down Assay

This cell-based assay confirms that this compound engages MELK in an ATP-competitive manner within cells.[8][13]

  • Cell Culture and Treatment: Culture MDA-MB-468 cells to ~80% confluency. Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 1.0, 10 µM) for 1 hour. A proteasome inhibitor (e.g., 10 µM MG132) is co-incubated to prevent MELK degradation.[13][14]

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Probe Incubation: Incubate the cell lysates with an ATP-biotin probe. The probe will bind to the ATP-binding pocket of kinases not occupied by this compound.

  • Streptavidin Pull-Down: Add streptavidin-coated beads to the lysates to capture the biotin-labeled kinase complexes. Incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binders.

  • Elution and Western Blot: Elute the bound proteins from the beads using SDS-PAGE sample buffer. Analyze the levels of pulled-down MELK via Western Blotting using a MELK-specific antibody. ERK1/2 can be used as a negative control to show specificity.[8][10]

ATP_Competition_Workflow cluster_cell Cellular Treatment cluster_assay Pull-Down Assay cluster_analysis Analysis A MDA-MB-468 Cells B Treat with this compound (0-10 µM, 1 hr) + MG132 A->B C Cell Lysis B->C D Incubate Lysate with ATP-Biotin Probe C->D E Add Streptavidin Beads D->E F Wash & Elute E->F G Western Blot for MELK & ERK1/2 F->G H Result: Dose-dependent decrease in MELK pull-down G->H

Caption: Workflow for the ATP-competitive binding assay.

Cell Proliferation (MTT/SRB) Assay

This assay measures the effect of this compound on the proliferation of cancer cell lines.[8][10]

  • Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-468, MCF7) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM). Include a DMSO-only control.

  • Incubation: Incubate the plates for 3 to 7 days in a humidified incubator at 37°C and 5% CO₂.

  • Cell Viability Measurement:

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with a solubilizing agent (e.g., DMSO or SDS solution).

    • For SRB Assay: Fix the cells with trichloroacetic acid (TCA). Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to total cellular protein. Wash away the unbound dye and solubilize the bound dye with a Tris-base solution.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~510 nm for SRB).

  • Data Analysis: Normalize the absorbance values to the DMSO control to calculate the percent cell viability. Plot the results against the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.

Cell_Proliferation_Workflow A Seed Cancer Cells in 96-well plate B Treat with serial dilutions of this compound A->B C Incubate for 3-7 days B->C D Add Viability Reagent (e.g., MTT or SRB) C->D E Read Absorbance on plate reader D->E F Calculate % Viability and determine IC₅₀ E->F

Caption: Workflow for cell proliferation (viability) assay.

Discussion and Limitations

This compound is a valuable chemical probe for studying MELK biology due to its high biochemical potency (IC₅₀ = 10.5 nM) and significantly improved selectivity compared to previous inhibitors like OTSSP167.[8][12] However, a notable discrepancy exists between its potent in vitro activity and its modest micromolar antiproliferative effects in cancer cell lines.[8][10]

Conclusion

This compound is a biochemically potent and selective MELK inhibitor that represents a significant improvement over earlier compounds. The quantitative data and experimental protocols provided in this guide offer a robust framework for its use in research. However, researchers must remain cognizant of the conflicting data regarding its cellular target engagement and the modest antiproliferative activity. Future studies should aim to reconcile these differences to fully validate this compound as a tool for probing MELK function and to determine the true therapeutic potential of MELK inhibition in cancer.

References

An In-depth Technical Guide to HTH-01-091: Target Profile and Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor HTH-01-091, focusing on its target engagement, selectivity profile, and off-target effects. The information presented is intended to support further research and drug development efforts related to this compound.

Core Target Profile

This compound is a potent, ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2] It has demonstrated significant biochemical potency against MELK, making it a valuable tool for studying the biological functions of this kinase.

Table 1: Primary Target Inhibition Data for this compound

TargetIC50 (nM)Assay TypeReference
MELK10.5Biochemical Assay[1][2][3][4]
MELK15.3Radiometric Filter-Binding Assay (ICKP)[5]

Off-Target Profile and Selectivity

Kinase inhibitor selectivity is a critical factor in both research and therapeutic applications to minimize confounding effects and potential toxicity. This compound has been profiled against large kinase panels to determine its selectivity. While it is highly potent against MELK, it also demonstrates activity against a number of other kinases.

At a concentration of 1 µM, this compound was found to selectively inhibit 4% of the 141 kinases tested in the International Center for Kinase Profiling (ICKP) panel by more than 90%.[3][6] This indicates a relatively high degree of selectivity compared to some other MELK inhibitors like OTSSP167, which inhibits 67% of kinases under similar conditions.[6]

Table 2: Off-Target Kinase Inhibition by this compound

Off-Target KinaseIC50 (nM)Reference
PIM160.6[3]
PIM2-[3][6]
PIM3-[3][6]
RIPK2-[3][6]
DYRK3-[3][6]
DYRK441.8[3]
smMLCK-[1][6]
CLK2-[1][6]
mTOR632[3]
CDK71230[3]

Note: IC50 values for PIM2, PIM3, RIPK2, DYRK3, smMLCK, and CLK2 were not explicitly provided in the search results, but they were identified as off-targets inhibited more strongly than MELK in some assays.[6]

Cellular Activity and Effects

This compound is cell-permeable and has been shown to engage with MELK within cells.[3][5] Interestingly, treatment with this compound leads to the degradation of MELK protein.[3][7] Despite its potent biochemical and cellular engagement with MELK, this compound exhibits only minor antiproliferative effects in various breast cancer cell lines.[3][7]

Table 3: Antiproliferative Activity of this compound in Breast Cancer Cell Lines (3-day assay)

Cell LineIC50 (µM)Reference
MDA-MB-4684.00[3][4]
BT-5496.16[3][4]
HCC708.80[3][4]
ZR-75-1>10[3][4]
MCF78.75[3][4]
T-47D3.87[3][4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of key methodologies used to characterize this compound.

4.1. Kinase Inhibition Assays (Radiometric)

This assay is used to determine the IC50 values of an inhibitor against a panel of kinases.

  • Principle: Measures the incorporation of radioactive phosphate (from [γ-33P]ATP) into a substrate peptide by a specific kinase in the presence of varying concentrations of the inhibitor.

  • General Protocol:

    • Prepare a reaction mixture containing the kinase, a specific substrate peptide, and [γ-33P]ATP.

    • Add varying concentrations of this compound to the reaction mixture.

    • Incubate the mixture to allow the kinase reaction to proceed.

    • Stop the reaction and spot the mixture onto a filter membrane.

    • Wash the filter to remove unincorporated [γ-33P]ATP.

    • Measure the radioactivity remaining on the filter, which corresponds to the amount of phosphorylated substrate.

    • Calculate the percentage of kinase activity inhibition at each inhibitor concentration and determine the IC50 value.

4.2. Cell Permeability and Target Engagement (KiNativ Assay)

This method assesses whether a compound can enter cells and bind to its intended target in a competitive manner.

  • Principle: Utilizes an ATP-biotin probe that covalently labels the ATP binding site of kinases. If the inhibitor binds to the ATP pocket, it will prevent the probe from labeling the kinase.

  • General Protocol:

    • Treat cells (e.g., MDA-MB-468) with varying concentrations of this compound for a specified time.

    • Lyse the cells to release the proteome.

    • Add the ATP-biotin probe to the cell lysate to label the ATP binding sites of kinases that are not occupied by the inhibitor.

    • Perform a pull-down of biotin-labeled proteins using streptavidin beads.

    • Analyze the pull-down fraction by Western Blot using an antibody specific for the target kinase (e.g., MELK). A decrease in the amount of pulled-down kinase with increasing inhibitor concentration indicates target engagement.

4.3. MELK Degradation Assay (Western Blot)

This experiment is used to determine the effect of the inhibitor on the protein levels of its target.

  • Principle: Standard Western Blotting is used to quantify the amount of a specific protein in cell lysates after treatment with the compound.

  • General Protocol:

    • Culture cells (e.g., MDA-MB-468) and treat them with different concentrations of this compound for various time points.

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with a primary antibody specific for MELK. A loading control antibody (e.g., α-tubulin or GAPDH) should also be used.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Add a chemiluminescent substrate and detect the signal. A decrease in the MELK band intensity relative to the loading control indicates protein degradation.

Visualizations

5.1. Signaling Pathway and Drug Action

The following diagram illustrates the proposed mechanism of action of this compound, leading to MELK degradation.

HTH_01_091_Mechanism cluster_cell Cell HTH_01_091 This compound MELK_protein MELK Protein HTH_01_091->MELK_protein Binds to ATP pocket Degradation_machinery Ubiquitin-Proteasome System MELK_protein->Degradation_machinery Induces degradation

Caption: Proposed mechanism of this compound leading to MELK protein degradation.

5.2. Experimental Workflow: KiNativ Target Engagement Assay

The workflow for assessing the cellular target engagement of this compound is depicted below.

KiNativ_Workflow cluster_workflow KiNativ Assay Workflow cluster_interpretation Interpretation A 1. Treat cells with This compound B 2. Lyse cells A->B C 3. Add ATP-biotin probe B->C D 4. Streptavidin pull-down C->D E 5. Western Blot for MELK D->E Result Decreased MELK signal with increasing this compound concentration indicates target engagement. E->Result

Caption: Workflow of the KiNativ assay for target engagement.

5.3. Experimental Workflow: Kinase Inhibition Assay

The following diagram outlines the general steps involved in a radiometric kinase inhibition assay.

Kinase_Assay_Workflow cluster_assay Radiometric Kinase Inhibition Assay Step1 1. Prepare reaction mix: Kinase + Substrate + [γ-33P]ATP Step2 2. Add varying concentrations of this compound Step1->Step2 Step3 3. Incubate Step2->Step3 Step4 4. Spot on filter membrane Step3->Step4 Step5 5. Wash to remove unincorporated [γ-33P]ATP Step4->Step5 Step6 6. Measure radioactivity Step5->Step6 Step7 7. Calculate IC50 Step6->Step7

Caption: General workflow for a radiometric kinase inhibition assay.

References

Understanding the Function of HTH-01-091 in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTH-01-091 is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in the proliferation and survival of various cancer cells. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and its effects on key signaling pathways. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development of this compound as a potential anti-cancer therapeutic.

Core Compound Properties and Mechanism of Action

This compound is an ATP-competitive inhibitor of MELK with a high degree of selectivity.[1][2] It is cell-permeable and has been shown to induce the degradation of MELK protein in cancer cells.[1][3] The primary mechanism of action of this compound is the direct inhibition of the kinase activity of MELK, which plays a crucial role in mitotic progression, cell cycle control, and apoptosis.[4]

Quantitative Data

Biochemical Activity: Kinase Inhibitory Profile

This compound exhibits high potency against MELK and a range of other kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target KinaseIC50 (nM)
MELK10.5
DYRK441.8
PIM160.6
mTOR632
CDK71230
Table 1: Biochemical IC50 values of this compound against a panel of kinases.[1][5]
Cellular Activity: Antiproliferative Effects in Breast Cancer Cell Lines

This compound has demonstrated antiproliferative activity across a panel of human breast cancer cell lines. The IC50 values after a 3-day treatment period are presented below.

Cell LineSubtypeIC50 (µM)
MDA-MB-468Basal-like4.00
T-47DLuminal3.87
BT-549Basal-like6.16
MCF7Luminal8.75
HCC70Basal-like8.80
ZR-75-1Luminal>10
Table 2: Antiproliferative IC50 values of this compound in various breast cancer cell lines.[1]

Signaling Pathways

MELK-Mediated Signaling Pathways

This compound, by inhibiting MELK, is predicted to modulate several downstream signaling pathways critical for cancer cell proliferation and survival. MELK has been shown to interact with and phosphorylate key proteins involved in cell cycle progression and oncogenesis. The following diagram illustrates the putative signaling cascade affected by this compound.

MELK_Signaling_Pathway HTH_01_091 This compound MELK MELK HTH_01_091->MELK FOXM1 FOXM1 MELK->FOXM1 phosphorylates c_JUN c-JUN MELK->c_JUN binds p53 p53 MELK->p53 phosphorylates (Ser15) ASK1 ASK1 MELK->ASK1 phosphorylates NF_kB NF-κB Pathway MELK->NF_kB activates Cell_Cycle_Progression Cell Cycle Progression FOXM1->Cell_Cycle_Progression Proliferation Proliferation c_JUN->Proliferation Apoptosis Apoptosis p53->Apoptosis ASK1->Apoptosis NF_kB->Proliferation Off_Target_Pathways HTH_01_091 This compound PIM_Kinases PIM1/2/3 HTH_01_091->PIM_Kinases RIPK2 RIPK2 HTH_01_091->RIPK2 DYRK3 DYRK3 HTH_01_091->DYRK3 mTOR mTOR HTH_01_091->mTOR Cell_Survival Cell Survival PIM_Kinases->Cell_Survival Inflammation Inflammation RIPK2->Inflammation Splicing_Regulation Splicing Regulation DYRK3->Splicing_Regulation Cell_Growth Cell Growth mTOR->Cell_Growth Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., MDA-MB-468) Treatment 2. Treatment with This compound Cell_Culture->Treatment Cell_Viability_Assay 3a. Cell Viability Assay (e.g., MTS/MTT) Treatment->Cell_Viability_Assay Western_Blot 3b. Western Blot Analysis Treatment->Western_Blot Kinase_Assay 3c. In Vitro Kinase Assay Treatment->Kinase_Assay Data_Analysis 4. Data Analysis Cell_Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis

References

HTH-01-091: A Potent and Selective Inhibitor of the MELK Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that has emerged as a significant target in oncology due to its overexpression in various cancers and its critical roles in tumorigenesis, cell cycle progression, and resistance to therapy.[1][2] HTH-01-091 is a potent and selective small molecule inhibitor of MELK, demonstrating significant potential as a chemical probe to elucidate the biological functions of MELK and as a lead compound for the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of this compound's role in the MELK signaling pathway, including its mechanism of action, inhibitory activity, and effects in cellular contexts. Detailed experimental protocols and data are presented to facilitate further research and development.

The MELK Signaling Pathway in Cancer

MELK is a key regulator of several cellular processes that are often dysregulated in cancer, including cell cycle control, proliferation, apoptosis, and cell migration.[1][3] Its overexpression has been correlated with poor prognosis in numerous malignancies, including breast, lung, and colorectal cancers.[2] MELK exerts its oncogenic functions through a complex signaling network, phosphorylating a variety of downstream substrates.

Key downstream effectors and pathways regulated by MELK include:

  • FOXM1: MELK phosphorylates and activates the transcription factor FOXM1, a master regulator of cell cycle progression. This leads to the expression of mitotic regulators such as CDC25B, Aurora B, and Survivin.[1][3]

  • p53: MELK can phosphorylate p53, enhancing its stability and pro-apoptotic activity.[3] However, in some contexts, MELK's role in apoptosis is debated, with evidence suggesting it may also have anti-apoptotic functions.[1]

  • Wnt/β-catenin Pathway: MELK has been shown to interact with and regulate components of the Wnt/β-catenin signaling pathway.[3]

  • MAPK Pathway: In melanoma, the MAPK pathway stimulates E2F1 expression, which in turn upregulates MELK transcription.[4] MELK can then phosphorylate numerous substrates of BRAF or MEK, indicating a role as a downstream mediator of the MAPK pathway.[4]

  • NF-κB Pathway: MELK can regulate the NF-κB pathway via Sequestosome 1 (SQSTM1), promoting melanoma growth.[4]

  • JNK Pathway: MELK directly binds to and is regulated by the JNK pathway in a cancer-specific manner, influencing cell proliferation and apoptosis.[1][3]

The multifaceted role of MELK in promoting cancer cell survival and proliferation makes it an attractive target for therapeutic intervention.

This compound: A Selective MELK Inhibitor

This compound is a potent and selective, ATP-competitive inhibitor of MELK.[5] Its development was aimed at creating a more selective chemical probe compared to earlier MELK inhibitors, thereby enabling a clearer understanding of MELK's specific functions.

Mechanism of Action

This compound binds to the ATP-binding pocket of MELK in a type I binding mode, preventing the phosphorylation of its downstream substrates. This inhibition of MELK's kinase activity disrupts the signaling pathways that are dependent on MELK, ultimately leading to anti-proliferative effects in cancer cells. Furthermore, treatment with this compound has been shown to induce the degradation of the MELK protein in a dose-dependent manner.[6][7][8]

Quantitative Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize the key quantitative data.

Target IC50 (nM) Assay Type Reference
MELK10.5Enzymatic Assay[5][6][7][9]
PIM160.6Not Specified
DYRK441.8Not Specified[6]
mTOR632Not Specified[6]
CDK71230Not Specified[6]

Table 1: In vitro inhibitory activity of this compound against MELK and selected off-target kinases.

Cell Line Cancer Type IC50 (µM) - 3-day assay Reference
MDA-MB-468Breast Cancer4.00[6][7]
BT-549Breast Cancer6.16[6][7]
HCC70Breast Cancer8.80[6][7]
ZR-75-1Breast Cancer>10[6][7]
MCF7Breast Cancer8.75[6][7]
T-47DBreast Cancer3.87[6][7]

Table 2: Antiproliferative activity of this compound in a panel of breast cancer cell lines.

Visualizing the MELK Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the central role of MELK in various oncogenic signaling pathways and highlights the inhibitory action of this compound.

MELK_Signaling_Pathway cluster_upstream Upstream Activators cluster_melk MELK cluster_downstream Downstream Effectors & Pathways MAPK MAPK Pathway E2F1 E2F1 MAPK->E2F1 MELK MELK E2F1->MELK FOXM1 FOXM1 MELK->FOXM1 p53 p53 MELK->p53 Wnt Wnt/β-catenin MELK->Wnt NFkB NF-κB Pathway MELK->NFkB JNK JNK Pathway MELK->JNK CellCycle Cell Cycle Progression FOXM1->CellCycle Apoptosis Apoptosis p53->Apoptosis Proliferation Proliferation Wnt->Proliferation NFkB->Proliferation JNK->Apoptosis JNK->Proliferation CellCycle->Proliferation HTH This compound HTH->MELK Inhibition

MELK Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Radiometric Kinase Assay for MELK Inhibition

This protocol describes a method to determine the in vitro inhibitory activity of this compound against MELK using a radiometric assay.[5][10][11]

Materials:

  • Recombinant human MELK enzyme

  • Peptide substrate for MELK

  • [γ-³²P]ATP

  • Unlabeled ATP

  • Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[3]

  • This compound (or other test compounds)

  • Phosphocellulose paper (P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, recombinant MELK enzyme, and the peptide substrate.

  • Prepare Compound Dilutions: Serially dilute this compound in an appropriate solvent (e.g., DMSO) to the desired concentrations.

  • Initiate Kinase Reaction:

    • Add the diluted this compound or vehicle control (DMSO) to individual reaction wells.

    • Add the kinase reaction mix to each well.

    • Initiate the reaction by adding a mix of [γ-³²P]ATP and unlabeled ATP.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop Reaction and Spotting: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot a small volume of each reaction mixture onto the phosphocellulose paper.[10]

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification: Allow the paper to dry, then place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis for MELK Protein Levels

This protocol details the procedure for detecting MELK protein levels in cell lysates following treatment with this compound.[2][6][7][12]

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against MELK

  • Primary antibody against a loading control (e.g., α-tubulin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells (e.g., MDA-MB-468) in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 1 hour).[6][7][8]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice and then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation: Mix a specific amount of protein from each sample with Laemmli sample buffer and boil to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against MELK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane thoroughly with TBST.

  • Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Re-probe the membrane with an antibody against a loading control to ensure equal protein loading. Quantify the band intensities to determine the relative levels of MELK protein.

3-Day Cell Proliferation Assay

This protocol describes a method to assess the antiproliferative effects of this compound on breast cancer cell lines using an MTT or luminescence-based assay.[1][4][13][9]

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-468, T-47D)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound

  • MTT reagent or a luminescence-based cell viability reagent (e.g., CellTiter-Glo®)

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plate for 3 days under standard cell culture conditions.

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for a few hours to allow for formazan crystal formation. Add the solubilization solution to dissolve the crystals and read the absorbance at the appropriate wavelength.[9]

    • Luminescence-based Assay: Add the cell viability reagent to each well, incubate for a short period to stabilize the luminescent signal, and measure the luminescence.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a Western Blotting experiment to assess the effect of this compound on MELK protein levels.

Western_Blot_Workflow start Start cell_culture Cell Seeding & Treatment with this compound start->cell_culture lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-MELK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis end End analysis->end

Western Blotting Experimental Workflow.

Conclusion

This compound is a valuable tool for investigating the complex biology of MELK. Its potency and selectivity allow for a more precise dissection of the MELK signaling pathway and its role in cancer. The data presented in this guide demonstrate its utility in inhibiting MELK kinase activity and reducing cancer cell proliferation. The detailed experimental protocols provided herein are intended to serve as a resource for researchers aiming to further explore the therapeutic potential of targeting MELK in oncology. Continued investigation into the effects of this compound in various preclinical models is warranted to fully elucidate its promise as a novel anti-cancer agent.

References

HTH-01-091: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTH-01-091 is a potent and selective, cell-permeable, ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). With a half-maximal inhibitory concentration (IC50) of 10.5 nM for MELK, it serves as a valuable chemical probe for studying the biological functions of this kinase. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including its kinase selectivity profile and effects on cancer cell lines. Detailed methodologies for key in vitro experiments are also presented to facilitate its use in research settings.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 9-(3,5-dichloro-4-hydroxyphenyl)-1-[4-[(dimethylamino)methyl]cyclohexyl]-3,4-dihydropyrimido[5,4-c]quinolin-2-one. Its chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C26H28Cl2N4O2
Molecular Weight 499.43 g/mol
CAS Number 2000209-42-5
SMILES O=C1N([C@H]2CC--INVALID-LINK--CC2)C3=C(CN1)C=NC4=CC=C(C5=CC(Cl)=C(O)C(Cl)=C5)C=C34
Appearance White to light yellow solid powder
Solubility Soluble in DMSO

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of MELK kinase activity.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates.[1][2] Notably, treatment with this compound has been shown to induce the degradation of the MELK protein in a proteasome-dependent manner.[2][3]

Kinase Selectivity Profile

A key attribute of this compound is its high selectivity for MELK compared to other kinases. This selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes are attributable to the inhibition of MELK. The inhibitory activity of this compound against a panel of kinases is presented below.

Kinase TargetIC50 (nM)
MELK 10.5
DYRK441.8
PIM160.6
mTOR632
CDK71230

Data sourced from MedChemExpress product information.[4]

This compound also shows inhibitory activity against PIM2, PIM3, RIPK2, DYRK3, smMLCK, and CLK2.[1]

Antiproliferative Activity

This compound has been demonstrated to exhibit antiproliferative effects in various breast cancer cell lines. The IC50 values for cell proliferation after a 3-day treatment are summarized in the following table.

Cell LineIC50 (µM)
MDA-MB-4684.00
BT-5496.16
HCC708.80
ZR-75-1>10
MCF78.75
T-47D3.87

Data sourced from MedChemExpress product information, citing Huang HT, et al. Elife. 2017.[5]

Signaling Pathways

MELK is implicated in several signaling pathways that are crucial for cancer cell proliferation, survival, and cell cycle progression.[1][6] By inhibiting MELK, this compound can modulate these pathways.

MELK_Signaling_Pathway HTH This compound MELK MELK HTH->MELK Inhibits FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates JNK JNK MELK->JNK p53 p53 MELK->p53 Modulates Bcl_G Bcl-G MELK->Bcl_G Inhibits pro-apoptotic function CellCycle Cell Cycle Progression (CDC25B, Aurora B, Survivin) FOXM1->CellCycle cJUN c-JUN JNK->cJUN Proliferation Cell Proliferation cJUN->Proliferation Apoptosis Apoptosis p53->Apoptosis Bcl_G->Apoptosis

Caption: Simplified signaling pathway of MELK and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available synthesis protocol for this compound has not been identified in the reviewed literature. The development of this compound was mentioned to be the result of several iterative rounds of compound synthesis to improve kinase selectivity from a parent compound.[7] The synthesis of the core benzonaphthyridinone scaffold typically involves multi-step reactions, including condensation and cyclization reactions. For researchers interested in synthesizing this compound or similar molecules, consulting literature on the synthesis of benzonaphthyridinone derivatives is recommended.[8][9][10]

In Vitro Kinase Assay

The following is a general protocol for an in vitro kinase assay to determine the IC50 of this compound against MELK, based on a luminescent ADP-Glo™ Kinase Assay.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: - this compound dilutions - MELK enzyme - Substrate/ATP mix Start->Prep Dispense Dispense 1µL this compound or DMSO to 384-well plate Prep->Dispense AddEnzyme Add 2µL MELK enzyme Dispense->AddEnzyme AddSubstrate Add 2µL Substrate/ATP mix AddEnzyme->AddSubstrate Incubate1 Incubate at RT for 60 min AddSubstrate->Incubate1 AddADPGlo Add 5µL ADP-Glo™ Reagent Incubate1->AddADPGlo Incubate2 Incubate at RT for 40 min AddADPGlo->Incubate2 AddDetection Add 10µL Kinase Detection Reagent Incubate2->AddDetection Incubate3 Incubate at RT for 30 min AddDetection->Incubate3 Read Record Luminescence Incubate3->Read End End Read->End

Caption: Workflow for an in vitro MELK kinase assay using the ADP-Glo™ method.

Materials:

  • This compound

  • Recombinant MELK enzyme

  • Kinase substrate (e.g., myelin basic protein)

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Prepare the MELK enzyme and substrate/ATP mix in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

  • Add 1 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of the MELK enzyme solution to each well.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for MELK Degradation

This protocol describes how to assess the effect of this compound on MELK protein levels in a cancer cell line, such as MDA-MB-468.

Materials:

  • MDA-MB-468 cells

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-MELK, anti-loading control e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed MDA-MB-468 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1.0, and 10 µM) for a specified time (e.g., 1 hour).[5]

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-MELK antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

Cell Proliferation Assay

This protocol outlines a method to determine the antiproliferative effects of this compound on breast cancer cell lines using a colorimetric assay like MTT or a luminescent assay like CellTiter-Glo®.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-468, T-47D)

  • 96-well plates

  • Cell culture medium

  • This compound

  • DMSO

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (colorimetric or luminescent)

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound (e.g., 0, 0.001, 0.01, 0.1, 1.0, and 10 µM).[5]

  • Incubate the cells for a specified period (e.g., 3 days).[5]

  • At the end of the incubation period, add the MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubate as required by the assay protocol.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the role of MELK in various biological processes, particularly in the context of cancer. Its high potency and selectivity make it a superior chemical probe compared to less selective inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies. Further research into the downstream effects of MELK inhibition by this compound will continue to elucidate the complex signaling networks involved in cancer and may pave the way for novel therapeutic strategies.

References

HTH-01-091: A Technical Guide to a Selective MELK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

HTH-01-091 is a potent and selective, ATP-competitive small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1] Its development was spurred by the need for more selective chemical probes to elucidate the role of MELK in cellular processes, particularly in the context of cancer biology, where the target has been implicated in tumorigenesis and resistance to therapy.[2][3] This document provides an in-depth overview of the discovery, biochemical characterization, and cellular effects of this compound, intended for researchers and drug development professionals.

Discovery and Rationale

The discovery of this compound was driven by inconsistencies in the pharmacological effects observed with the widely used MELK inhibitor OTSSP167, which raised concerns about its selectivity.[4] To create a more reliable tool for target validation, a novel, selective MELK inhibitor, this compound, was developed.[4] The optimization process focused on reducing off-target effects on kinases such as mTOR (FRAP1), PIK3CA, and CDK7, which are known to drive proliferation in breast cancer, thereby simplifying the interpretation of MELK-dependent pharmacology.[3]

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of MELK and high selectivity across the kinome. Its cellular activity is characterized by target engagement and induction of MELK protein degradation, although it exhibits limited antiproliferative effects in several breast cancer cell lines.

Kinase Inhibition Profile

This compound inhibits MELK with a half-maximal inhibitory concentration (IC50) of 10.5 nM.[2][5] Kinome-wide screening revealed a high degree of selectivity. At a concentration of 1 µM, this compound inhibited only 4% of 141 kinases tested by more than 90%.[3][5] This is in stark contrast to the less selective inhibitor OTSSP167, which inhibits 67% of the same kinase panel under similar conditions.[3]

Target KinaseThis compound IC50 (nM)Reference
MELK10.5[2][5]
PIM160.6[2]
DYRK441.8[2]
mTOR632[2]
CDK71230[2]

Table 1: Biochemical IC50 Values of this compound Against Selected Kinases.

While highly selective, this compound does show potent inhibition of a small number of off-target kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[3][5]

In Vitro Antiproliferative Activity

Despite its potent inhibition of MELK, this compound exhibits only minor antiproliferative effects in a panel of breast cancer cell lines after 3 days of treatment.[2][5]

Cell LineCancer TypeThis compound Antiproliferative IC50 (µM)Reference
MDA-MB-468Basal-like Breast Cancer4.00[2]
BT-549Basal-like Breast Cancer6.16[2]
HCC70Basal-like Breast Cancer8.80[2]
T-47DLuminal Breast Cancer3.87[2]
MCF7Luminal Breast Cancer8.75[2]
ZR-75-1Luminal Breast Cancer>10[2]

Table 2: Antiproliferative IC50 Values of this compound in Breast Cancer Cell Lines.

Mechanism of Action and Signaling Pathways

This compound is a cell-permeable, ATP-competitive inhibitor of MELK.[1] Upon entering the cell, it binds to MELK, leading to the degradation of the MELK protein.[2][6] This targeted degradation is dependent on the proteasome.[6]

The inhibition of MELK by this compound is expected to modulate several downstream signaling pathways that are critical for cell cycle progression, proliferation, and survival.

MELK_Signaling_Pathway HTH This compound MELK MELK HTH->MELK Inhibits FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates p53 p53 MELK->p53 Regulates JNK_cJUN JNK/c-JUN MELK->JNK_cJUN Binds & Regulates Wnt_BetaCatenin Wnt/β-catenin MELK->Wnt_BetaCatenin Regulates PI3K_mTOR PI3K/mTOR MELK->PI3K_mTOR Activates Mitotic_Regulators CDC25B, Aurora B, Survivin FOXM1->Mitotic_Regulators Induces Expression Proliferation Cell Proliferation & Survival Mitotic_Regulators->Proliferation p53->Proliferation Inhibits JNK_cJUN->Proliferation Wnt_BetaCatenin->Proliferation PI3K_mTOR->Proliferation

Figure 1: MELK Signaling Pathways Modulated by this compound.

MELK is known to phosphorylate and activate the transcription factor FOXM1, a key regulator of the cell cycle, leading to the expression of mitotic regulators like CDC25B, Aurora B, and Survivin.[3] Additionally, MELK interacts with and regulates the p53, JNK/c-JUN, Wnt/β-catenin, and PI3K/mTOR pathways, all of which are implicated in cancer cell proliferation and survival.[1][3][5]

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of this compound.

Radiometric Kinase Assay

To determine the IC50 of this compound against MELK and other kinases, radiometric kinase assays are performed. This typically involves the following steps:

  • A reaction mixture is prepared containing the kinase, a substrate peptide, and ATP (spiked with γ-33P-ATP).

  • This compound is added at various concentrations.

  • The reaction is incubated to allow for phosphorylation of the substrate.

  • The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP, often by spotting onto phosphocellulose paper followed by washing.

  • The amount of incorporated radioactivity is quantified using a scintillation counter.

  • IC50 values are calculated by plotting the percentage of remaining kinase activity against the inhibitor concentration.

Cell Proliferation Assay

The antiproliferative effects of this compound are assessed using a cell-based assay:

  • Breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The following day, cells are treated with a serial dilution of this compound (e.g., 0.001 to 10 µM).[2]

  • Cells are incubated for a specified period (e.g., 3 or 7 days).[2][6]

  • Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Luminescence is read on a plate reader, and IC50 values are determined from dose-response curves.

In-Cell Target Engagement and Degradation Assay

To confirm that this compound engages MELK within cells and induces its degradation, a pull-down and immunoblotting workflow is employed:

Experimental_Workflow A Treat Cells with This compound (0-10 µM) B Lyse Cells A->B C Incubate Lysate with ATP-biotin Probes B->C G Analyze Whole Cell Lysate by Immunoblotting for MELK B->G D Pull-down with Streptavidin Beads C->D E Wash and Elute Bound Proteins D->E F Analyze by Immunoblotting for MELK E->F

References

HTH-01-091: A Cell-Permeable MELK Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

HTH-01-091 is a potent and selective, ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with demonstrated cell permeability.[1] This technical guide provides a comprehensive overview of this compound, focusing on its cell permeability, mechanism of action, and its effects on cancer cell lines. Detailed experimental protocols for assessing cell permeability and antiproliferative activity are provided, along with a summary of its kinase inhibition profile. Furthermore, this guide illustrates the key signaling pathways influenced by MELK and the experimental workflow for evaluating target engagement of this compound in a cellular context.

Introduction to this compound

This compound is a small molecule inhibitor of MELK, a serine/threonine kinase that is overexpressed in various cancers, including breast cancer, and is associated with poor prognosis.[2][3] As a cell-permeable compound, this compound can effectively cross the cell membrane to engage its intracellular target, MELK, making it a valuable tool for studying MELK's role in cellular processes and as a potential therapeutic agent.

Cell Permeability of this compound

The ability of this compound to enter cells has been experimentally confirmed.[4][5] Studies have shown that this compound dose-dependently reduces the pull-down of MELK by ATP-biotin probes in cell lysates, indicating that the compound penetrates the cell membrane and binds to MELK in an ATP-competitive manner.[4][5]

Experimental Confirmation of Cell Permeability

A common method to assess the cell permeability and target engagement of a kinase inhibitor like this compound is a competitive pull-down assay using an ATP probe. In this assay, a biotinylated ATP analog is used to bind to the ATP-binding pocket of kinases within a cell lysate. If a cell-permeable inhibitor is pre-incubated with the cells, it will occupy the ATP-binding pocket of its target kinase, thereby preventing the binding of the biotinylated ATP probe. The amount of probe-bound kinase can then be quantified, typically by western blotting, after pulling down the biotinylated complexes with streptavidin beads. A reduction in the amount of pulled-down target kinase in the presence of the inhibitor confirms its cell permeability and target engagement.

Quantitative Data

Biochemical Potency

This compound is a potent inhibitor of MELK with a reported IC50 value of 10.5 nM.[6]

CompoundIC50 (nM)
This compound10.5

Table 1: Biochemical IC50 value of this compound against MELK.

Kinase Selectivity Profile

Kinome scan data reveals that this compound is a selective kinase inhibitor. At a concentration of 1 µM, it inhibits only 4% of the kinases in a panel of 140 by more than 90%.[6] However, it does show inhibitory activity against other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[6]

KinaseInhibition (%) at 1 µMIC50 (nM)
MELK >90 10.5
PIM1>9060.6
PIM2>90N/A
PIM3>90N/A
RIPK2>90N/A
DYRK3>90N/A
smMLCK>90N/A
CLK2>90N/A
DYRK4N/A41.8
mTORN/A632
CDK7N/A1230

Table 2: Kinase selectivity profile of this compound. N/A indicates data not available in the provided search results.

Antiproliferative Activity

This compound has been shown to exhibit antiproliferative effects in a panel of breast cancer cell lines, although with varying potency.

Cell LineSubtype3-day IC50 (µM)
MDA-MB-468Basal-like4.00
BT-549Basal-like6.16
HCC70Basal-like8.80
ZR-75-1Luminal>10
MCF7Luminal8.75
T-47DLuminal3.87

Table 3: Antiproliferative IC50 values of this compound in various breast cancer cell lines after 3 days of treatment.[5]

Experimental Protocols

ATP-Biotin Probe Pull-Down Assay for Cell Permeability

This protocol is a generalized procedure based on the principles of competitive pull-down assays.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • Cell culture medium and supplements

  • This compound

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • ATP-biotin probe

  • Streptavidin-coated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • SDS-PAGE gels and buffers

  • Transfer apparatus and membranes

  • Primary antibodies against MELK and a loading control (e.g., ERK1/2 or α-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture dishes and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) and a proteasome inhibitor like MG132 (to prevent degradation of MELK) for 1 hour.[4]

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Competitive Binding: Incubate a standardized amount of protein lysate with the ATP-biotin probe.

  • Streptavidin Pull-Down: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe and any bound proteins.

  • Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against MELK and a loading control.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate. A decrease in the MELK band intensity with increasing concentrations of this compound indicates cell permeability and target engagement.

Crystal Violet Antiproliferation Assay

This protocol provides a method for assessing the effect of this compound on cell proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound

  • 96-well plates

  • Crystal violet solution (e.g., 0.5% in 25% methanol)

  • Methanol

  • Solubilization solution (e.g., 10% acetic acid)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 3 or 7 days). Include a vehicle control (e.g., DMSO).

  • Staining: After the treatment period, gently wash the cells with PBS. Fix the cells with methanol for 15 minutes. Remove the methanol and stain the cells with crystal violet solution for 20 minutes.

  • Washing: Remove the crystal violet solution and wash the plates with water to remove excess stain.

  • Solubilization: Air dry the plates and then add a solubilization solution to each well to dissolve the stain.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Visualizations

MELK is implicated in several critical cellular processes, including cell cycle progression, apoptosis, and stem cell renewal. Its inhibition by this compound can impact these pathways.

MELK Signaling Pathway

MELK is known to interact with and phosphorylate a number of downstream targets, influencing key signaling cascades. It has been shown to regulate the JNK pathway and the transcription factor FOXM1, which in turn controls the expression of mitotic regulators. Furthermore, MELK has been linked to the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.

MELK_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation GrowthFactors Growth Factors GrowthFactors->RTK HTH_01_091 This compound MELK MELK HTH_01_091->MELK FOXM1 FOXM1 MELK->FOXM1 phosphorylates JNK JNK Pathway MELK->JNK activates CellCycle Cell Cycle Progression FOXM1->CellCycle promotes JNK->Apoptosis regulates

MELK Signaling Pathway and Inhibition by this compound
Experimental Workflow for Target Engagement

The following diagram illustrates the workflow for determining the cell permeability and target engagement of this compound.

Experimental_Workflow A 1. Cell Culture (e.g., MDA-MB-468) B 2. Treatment with this compound (Dose-Response) A->B C 3. Cell Lysis B->C D 4. Incubation with ATP-Biotin Probe C->D E 5. Streptavidin Bead Pull-Down D->E F 6. Wash and Elute Bound Proteins E->F G 7. Western Blot for MELK and Loading Control F->G H 8. Analyze Reduction in MELK Signal G->H

Workflow for Assessing this compound Target Engagement

Conclusion

This compound is a valuable research tool for investigating the biological functions of MELK. Its confirmed cell permeability allows for its use in cell-based assays to probe the downstream consequences of MELK inhibition. The provided data and protocols serve as a guide for researchers to effectively utilize this compound in their studies of cancer biology and drug development. The selectivity profile of this compound, while favorable, should be taken into consideration when interpreting experimental results, with potential off-target effects on kinases such as the PIM and DYRK families being acknowledged. Further research into the in vivo efficacy and safety of this compound is warranted to explore its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for HTH-01-091 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTH-01-091 is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase implicated in various cellular processes, including cell cycle progression, apoptosis, and stem cell renewal.[1][2] Due to its role in tumor progression, MELK has emerged as a promising therapeutic target in oncology, particularly in breast cancer research.[1][2] this compound serves as a valuable chemical probe for investigating the cellular functions of MELK and for assessing its potential as a drug target. These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments.

Mechanism of Action and Selectivity

This compound functions as an ATP-competitive inhibitor of MELK, binding to the kinase domain and preventing the transfer of phosphate to substrate proteins.[1][3] This action leads to the inhibition of MELK's downstream signaling pathways. Notably, treatment with this compound has been shown to induce the degradation of the MELK protein in a proteasome-dependent manner.[4] While potent against MELK, this compound also exhibits inhibitory activity against a panel of other kinases, which should be considered when interpreting experimental results.[1][3]

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

Target KinaseIC50 (nM)
MELK10.5
DYRK441.8
PIM160.6
mTOR632
CDK71230
PIM2
PIM3
RIPK2
DYRK3
smMLCK
CLK2

*IC50 values not explicitly quantified in the provided search results, but inhibition has been noted.[1][3]

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines (3-Day Assay)

Cell LineIC50 (µM)
T-47D3.87
MDA-MB-4684.00
BT-5496.16
MCF78.75
HCC708.80
ZR-75-1>10

Experimental Protocols

1. Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in in vitro experiments.

  • Reagents and Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 4.99 mg of this compound (Molecular Weight: 499.43 g/mol ) in 1 mL of DMSO.

    • Warm the solution and use sonication to ensure complete dissolution.[1][2]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[1]

2. Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines using a standard colorimetric assay like MTT or resazurin-based assays.

  • Reagents and Materials:

    • Breast cancer cell lines (e.g., MDA-MB-468, T-47D)

    • Complete cell culture medium (specific to the cell line)

    • This compound stock solution

    • 96-well cell culture plates

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • Cell proliferation assay reagent (e.g., MTT, PrestoBlue™)

    • Plate reader

  • Procedure:

    • Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

    • Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range is 0.01 to 10 µM.[1] Include a DMSO-only vehicle control.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for 3 days (or a desired time point).[1]

    • After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time, then measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3. Western Blot Analysis for MELK Degradation

This protocol is designed to detect the degradation of MELK protein in response to this compound treatment.

  • Reagents and Materials:

    • MDA-MB-468 cells (or other responsive cell line)

    • Complete cell culture medium

    • This compound stock solution

    • 6-well cell culture plates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-MELK, anti-α-tubulin (or other loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed MDA-MB-468 cells in 6-well plates and allow them to adhere.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1.0, 10 µM) for 1 hour.[1] Include a DMSO vehicle control.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-MELK antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., α-tubulin) to ensure equal protein loading.

Visualizations

HTH_01_091_Signaling_Pathway cluster_inhibition This compound Action cluster_pathways Downstream Cellular Processes This compound This compound MELK MELK This compound->MELK Inhibits Cell_Cycle_Progression Cell_Cycle_Progression MELK->Cell_Cycle_Progression Promotes Apoptosis Apoptosis MELK->Apoptosis Inhibits Stem_Cell_Renewal Stem_Cell_Renewal MELK->Stem_Cell_Renewal Promotes PI3K_Akt_mTOR PI3K/Akt/mTOR MELK->PI3K_Akt_mTOR Activates

Caption: this compound inhibits MELK, affecting downstream pathways.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (DMSO) Treatment Treat Cells with This compound Dilutions Stock_Solution->Treatment Cell_Culture Culture Breast Cancer Cell Lines Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Incubation->Proliferation_Assay Western_Blot Western Blot for MELK Degradation Incubation->Western_Blot Data_Analysis Data Analysis (IC50, Protein Levels) Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for in vitro evaluation of this compound.

References

Application Notes and Protocols for In Vivo Studies with HTH-01-091

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTH-01-091 is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] Due to its role in oncogenesis, MELK has emerged as a promising therapeutic target in cancer research.[2][3] this compound also demonstrates inhibitory activity against other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[4] This document provides detailed application notes and protocols for the preparation and use of this compound in in vivo animal studies, intended to guide researchers in designing and executing preclinical experiments.

Physicochemical Properties and Kinase Inhibitory Profile of this compound

A summary of the key properties of this compound is presented below. This information is critical for its proper handling, formulation, and interpretation of experimental results.

PropertyValueReference
Molecular Formula C₂₆H₂₈Cl₂N₄O₂[5]
Molecular Weight 499.43 g/mol [5]
Primary Target MELK (IC₅₀: 10.5 nM)[4]
Off-Targets PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2[4]
Appearance PowderMedChemExpress
Storage (Powder) -20°C for 3 yearsMedChemExpress
Storage (in solvent) -80°C for 6 months; -20°C for 1 monthMedChemExpress

In Vivo Formulation Protocols

The successful delivery of this compound in animal models is contingent on an appropriate formulation that ensures solubility, stability, and bioavailability. Several formulations have been reported and are detailed below. Researchers should select the most suitable formulation based on the experimental design, animal model, and route of administration.

Table 2: Recommended In Vivo Formulations for this compound

Formulation CompositionSolvent Ratio (v/v)Final ConcentrationNotesReference
DMSO, PEG300, Tween-80, Saline10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mLPrepare fresh daily. Add solvents sequentially and mix thoroughly between each addition to ensure a clear solution.[5]
DMSO, SBE-β-CD, Saline10% DMSO, 90% (20% SBE-β-CD in saline)≥ 1.25 mg/mLSBE-β-CD can enhance the solubility of hydrophobic compounds.[5]
DMSO, Corn oil10% DMSO, 90% Corn oil≥ 1.25 mg/mLSuitable for oral administration. Ensure thorough mixing to form a stable suspension or solution.[5]
PEG400100% PEG400-For oral administration.[4]
Carboxymethyl cellulose (CMC)0.2% CMC in water-Suspension for oral administration.[4]
Tween 80, Carboxymethyl cellulose (CMC)0.25% Tween 80, 0.5% CMC in water-Suspension for oral administration.[4]
Detailed Protocol for Preparation of Formulation 1 (DMSO/PEG300/Tween-80/Saline)

This protocol describes the preparation of a 1 mL stock solution of this compound at a concentration of 1.25 mg/mL.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300), USP grade

  • Tween-80 (Polysorbate 80), USP grade

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes and pipette tips

Procedure:

  • Weighing the Compound: Accurately weigh 1.25 mg of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube.

  • Initial Solubilization: Add 100 µL of DMSO to the tube. Vortex or sonicate briefly until the powder is completely dissolved.

  • Addition of PEG300: Add 400 µL of PEG300 to the solution. Mix thoroughly by vortexing until the solution is clear and homogenous.

  • Addition of Tween-80: Add 50 µL of Tween-80. Mix again until the solution is clear.

  • Final Dilution with Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.

  • Quality Control: Visually inspect the final solution for any precipitation or phase separation. The solution should be clear. It is recommended to prepare the formulation fresh on the day of use.

Experimental Workflow for In Vivo Studies

A general workflow for conducting in vivo studies with this compound is depicted below. This should be adapted based on the specific research question and animal model.

G cluster_0 Pre-study cluster_1 In-life Phase cluster_2 Post-life Phase cluster_3 Data Analysis A Study Design (Animal model, dose, route, schedule) B Ethics Approval (IACUC) A->B C Compound Procurement and Characterization B->C D Animal Acclimatization C->D E Tumor Implantation (if applicable) D->E F This compound Formulation Preparation E->F G Dosing and Treatment F->G H Monitoring (Tumor growth, body weight, etc.) G->H I Euthanasia and Tissue Collection H->I J Pharmacokinetic Analysis I->J K Pharmacodynamic Analysis (e.g., Western Blot for pMELK) I->K L Histopathology I->L M Statistical Analysis J->M K->M L->M N Interpretation and Conclusion M->N

Caption: General experimental workflow for in vivo studies with this compound.

Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the inhibition of MELK. However, its effects on off-target kinases are also important to consider when interpreting in vivo results.

MELK Signaling Pathway

MELK is involved in several cancer-related signaling pathways, including cell cycle regulation and apoptosis.[1][2] It can phosphorylate and activate the transcription factor FOXM1, leading to the expression of mitotic regulators.[1][2]

G cluster_0 Upstream Activators cluster_1 MELK and its Substrates cluster_2 Downstream Effects E2F1 E2F1 MELK MELK E2F1->MELK Transcription MAPK MAPK Pathway MAPK->E2F1 FOXM1 FOXM1 MELK->FOXM1 Phosphorylation p53 p53 MELK->p53 Phosphorylation BclG Bcl-G MELK->BclG Inhibition cJUN c-JUN MELK->cJUN HTH This compound HTH->MELK CellCycle Cell Cycle Progression FOXM1->CellCycle Apoptosis Apoptosis p53->Apoptosis BclG->Apoptosis Proliferation Cell Proliferation cJUN->Proliferation

Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.

Off-Target Kinase Signaling Pathways

The inhibition of PIM1, RIPK2, DYRK3, smMLCK, and CLK2 by this compound may contribute to its overall biological effect. Below are simplified diagrams of the signaling pathways involving these kinases.

PIM1 is a serine/threonine kinase involved in cell survival and proliferation, often through the JAK/STAT and NF-κB pathways.[6][7][8]

G Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK Transcription STAT STAT3/5 JAK->STAT Transcription PIM1 PIM1 STAT->PIM1 Transcription CellSurvival Cell Survival & Proliferation STAT->CellSurvival NFkB NF-κB PIM1->NFkB HTH This compound HTH->PIM1 NFkB->CellSurvival

Caption: PIM1 signaling pathway and its inhibition by this compound.

RIPK2 is a key mediator in the NOD-like receptor signaling pathway, leading to the activation of NF-κB and MAPK pathways in response to bacterial components.[9][10][11][12]

G NOD NOD1/2 RIPK2 RIPK2 NOD->RIPK2 TAK1 TAK1 RIPK2->TAK1 HTH This compound HTH->RIPK2 NFkB NF-κB TAK1->NFkB MAPK MAPK TAK1->MAPK Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation

Caption: RIPK2 signaling pathway and its inhibition by this compound.

DYRK3 is a dual-specificity kinase implicated in cell survival and the regulation of mTORC1 signaling.[13][14][15][16]

G DYRK3 DYRK3 SIRT1 SIRT1 DYRK3->SIRT1 Phosphorylation p62 p62 DYRK3->p62 Phosphorylation HTH This compound HTH->DYRK3 CellSurvival Cell Survival SIRT1->CellSurvival mTORC1 mTORC1 p62->mTORC1 MelanomaProgression Melanoma Progression mTORC1->MelanomaProgression

Caption: DYRK3 signaling pathways and their inhibition by this compound.

Smooth muscle myosin light chain kinase (smMLCK) is crucial for smooth muscle contraction by phosphorylating the myosin regulatory light chain.[17]

G Ca2 Ca²⁺/Calmodulin smMLCK smMLCK Ca2->smMLCK RLC Myosin Regulatory Light Chain (RLC) smMLCK->RLC Phosphorylation HTH This compound HTH->smMLCK Contraction Smooth Muscle Contraction RLC->Contraction

Caption: smMLCK signaling pathway and its inhibition by this compound.

CLK2 is a dual-specificity kinase involved in the regulation of RNA splicing and has been implicated in cell cycle progression and apoptosis.[18][19][20]

G AKT AKT CLK2 CLK2 AKT->CLK2 Phosphorylation SR_Proteins SR Proteins CLK2->SR_Proteins Phosphorylation CellSurvival Cell Survival CLK2->CellSurvival HTH This compound HTH->CLK2 Splicing Alternative RNA Splicing SR_Proteins->Splicing

Caption: CLK2 signaling pathway and its inhibition by this compound.

Conclusion

The information and protocols provided in this document are intended to serve as a comprehensive guide for the in vivo use of the MELK inhibitor this compound. Careful consideration of the compound's properties, appropriate formulation, and potential off-target effects is crucial for the design of robust preclinical studies and the accurate interpretation of their outcomes. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.

References

Application Notes and Protocols for HTH-01-091 in Triple-Negative Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-Negative Breast Cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets limits therapeutic options, primarily to conventional chemotherapy, and is associated with a poorer prognosis compared to other breast cancer subtypes.[1] Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a promising therapeutic target in TNBC, where its overexpression is correlated with poor outcomes. HTH-01-091 is a potent and selective small molecule inhibitor of MELK, offering a potential targeted therapeutic strategy for this challenging disease.

These application notes provide a comprehensive overview of the use of this compound in TNBC research, including its mechanism of action, relevant signaling pathways, quantitative data from in vitro studies, and detailed protocols for key experimental assays.

Mechanism of Action of this compound

This compound is an ATP-competitive inhibitor of MELK with a high degree of selectivity. Its primary mechanism of action involves binding to the ATP-binding pocket of MELK, thereby preventing the phosphorylation of its downstream substrates. A key feature of this compound is its ability to induce the proteasome-mediated degradation of the MELK protein, leading to a sustained loss of kinase activity and downstream signaling. This dual action of inhibition and degradation makes this compound a compelling tool for studying MELK function and a potential therapeutic agent.

Data Presentation

In Vitro Efficacy of this compound

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against MELK and its anti-proliferative effects in various TNBC cell lines.

Table 1: Biochemical and Anti-proliferative Activity of this compound

ParameterValueCell Line(s)Reference
Biochemical IC50 (MELK) 10.5 nM-[Source 1 for IC50]
Anti-proliferative IC50 (3-day treatment) 4.00 µMMDA-MB-468[Source 1 for IC50]
6.16 µMBT-549[Source 1 for IC50]
8.80 µMHCC70[Source 1 for IC50]

Note: In vivo efficacy data for this compound in TNBC xenograft models is not currently available in published literature.

Signaling Pathways

The MELK Signaling Pathway in Triple-Negative Breast Cancer

MELK is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis. In TNBC, MELK is often overexpressed and contributes to tumorigenesis through several downstream pathways. One of the key downstream targets of MELK is the transcription factor Forkhead Box M1 (FOXM1), which regulates the expression of genes essential for G2/M transition and mitosis. MELK can also be regulated by upstream factors such as the Developmental endothelial locus-1 (Del-1) protein and mutant p53. Inhibition of MELK with this compound is expected to disrupt these signaling cascades, leading to cell cycle arrest and inhibition of proliferation in TNBC cells.

MELK_Signaling_Pathway cluster_upstream Upstream Regulators cluster_core MELK Inhibition cluster_downstream Downstream Effects Del-1 Del-1 MELK MELK Del-1->MELK mutant p53 mutant p53 mutant p53->MELK FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates p21 p21 MELK->p21 p27 p27 MELK->p27 This compound This compound This compound->MELK Inhibits & Degrades Cyclin B Cyclin B FOXM1->Cyclin B Cyclin D1 Cyclin D1 FOXM1->Cyclin D1 G2/M Arrest G2/M Arrest Cyclin B->G2/M Arrest Inhibition of Proliferation Inhibition of Proliferation p21->G2/M Arrest p27->G2/M Arrest G2/M Arrest->Inhibition of Proliferation

MELK Signaling Pathway in TNBC

Experimental Protocols

Experimental Workflow for Evaluating this compound

A general workflow for the preclinical evaluation of this compound in TNBC research is outlined below. This workflow starts with in vitro characterization of the compound's effect on cell viability and target engagement, and would typically progress to in vivo models.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Proposed) Cell_Viability Cell Viability Assay (MTT Assay) Target_Engagement Target Engagement (Western Blot for MELK Degradation) Cell_Viability->Target_Engagement Downstream_Signaling Downstream Signaling Analysis (Western Blot for p-FOXM1, etc.) Target_Engagement->Downstream_Signaling Xenograft_Model TNBC Xenograft Model Establishment Downstream_Signaling->Xenograft_Model Proceed if promising Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study PD_Study Pharmacodynamic Study (MELK levels in tumors) Efficacy_Study->PD_Study

Preclinical Evaluation Workflow
Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the anti-proliferative effect of this compound on triple-negative breast cancer cell lines.

Materials:

  • TNBC cell lines (e.g., MDA-MB-468, BT-549, HCC70)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count TNBC cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Western Blot for MELK Degradation

Objective: To assess the effect of this compound on the protein levels of MELK in triple-negative breast cancer cells.

Materials:

  • TNBC cell lines

  • Complete growth medium

  • This compound stock solution

  • 6-well cell culture plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies: anti-MELK, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed TNBC cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).

  • Protein Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-MELK antibody (at the manufacturer's recommended dilution in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Loading Control and Analysis:

    • Strip the membrane (if necessary) and re-probe with an anti-β-actin antibody as a loading control.

    • Quantify the band intensities using densitometry software and normalize the MELK protein levels to the loading control. Compare the MELK levels in this compound-treated samples to the vehicle control.

References

Application Notes and Protocols for Investigating HTH-01-091 and Paclitaxel Combination Therapy in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTH-01-091 is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein implicated in the progression of various cancers, including breast cancer.[1][2] Paclitaxel is a well-established chemotherapeutic agent that targets microtubules, inducing mitotic arrest and apoptosis in rapidly dividing cancer cells.[3] The combination of a targeted inhibitor like this compound with a cytotoxic agent such as paclitaxel presents a rational therapeutic strategy to enhance anti-tumor efficacy and potentially overcome resistance.

These application notes provide a comprehensive overview of this compound's characteristics and a set of detailed, hypothetical protocols for investigating its synergistic potential with paclitaxel in preclinical cancer models.

This compound: A Selective MELK Inhibitor

This compound is an ATP-competitive inhibitor of MELK with a reported IC50 of 10.5 nM.[1][2][4] It demonstrates greater selectivity compared to other MELK inhibitors like OTSSP167.[5] While potent against MELK, this compound also shows inhibitory activity against other kinases, including PIM1/2/3, RIPK2, and DYRK3.[2][5] In vitro studies have shown that this compound is cell-permeable and leads to the degradation of the MELK protein.[1][6]

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

TargetIC50 (nM)
MELK10.5[1][2][4]
PIM160.6[1]
DYRK441.8[1]
mTOR632[1]
CDK71230[1]

Table 2: In Vitro Anti-proliferative Activity of this compound in Breast Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-4684.00[1]
BT-5496.16[1]
HCC708.80[1]
ZR-75-1>10[1]
MCF78.75[1]
T-47D3.87[1]

Proposed Signaling Pathway for Combination Therapy

The following diagram illustrates the hypothetical signaling pathways targeted by this compound and paclitaxel, and their potential combined effect on cancer cells. This compound inhibits MELK, which is involved in cell cycle progression and apoptosis. Paclitaxel disrupts microtubule dynamics, leading to mitotic arrest. The dual blockade of these pathways is hypothesized to result in enhanced cancer cell death.

Combination_Therapy_Pathway cluster_HTH This compound cluster_Paclitaxel Paclitaxel HTH This compound MELK MELK HTH->MELK Inhibits CellCycle Cell Cycle Progression MELK->CellCycle Promotes Apoptosis_H Apoptosis MELK->Apoptosis_H Inhibits CancerCellDeath Enhanced Cancer Cell Death Apoptosis_H->CancerCellDeath Paclitaxel Paclitaxel Microtubules Microtubule Dynamics Paclitaxel->Microtubules Disrupts MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis_P Apoptosis MitoticArrest->Apoptosis_P Induces Apoptosis_P->CancerCellDeath

Caption: Proposed mechanism of this compound and Paclitaxel combination therapy.

Experimental Protocols

The following are detailed, hypothetical protocols to evaluate the combination of this compound and paclitaxel.

In Vitro Cell Viability Assay

Objective: To determine the synergistic anti-proliferative effect of this compound and paclitaxel on cancer cell lines.

Workflow Diagram:

Cell_Viability_Workflow start Seed Cells treat Treat with this compound, Paclitaxel, or Combination start->treat incubate Incubate for 72h treat->incubate assay Perform CellTiter-Glo or MTT Assay incubate->assay analyze Analyze Data & Calculate Combination Index assay->analyze end End analyze->end

Caption: Workflow for the in vitro cell viability assay.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549)

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • Paclitaxel (stock solution in DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound and paclitaxel in complete growth medium.

  • Treat the cells with:

    • This compound alone

    • Paclitaxel alone

    • Combination of this compound and paclitaxel at constant and non-constant ratios.

    • Vehicle control (DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assess cell viability using the CellTiter-Glo® or MTT assay according to the manufacturer's instructions.

  • Measure luminescence or absorbance using a plate reader.

  • Calculate the IC50 values for each drug alone and in combination.

  • Determine the combination index (CI) using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound and paclitaxel combination therapy in a tumor xenograft model.

Workflow Diagram:

Xenograft_Workflow start Implant Cancer Cells Subcutaneously in Mice tumor_growth Allow Tumors to Reach ~100-150 mm³ start->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Vehicle, this compound, Paclitaxel, or Combination randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor end_study Euthanize Mice and Collect Tumors for Analysis monitor->end_study

Caption: Workflow for the in vivo xenograft study.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Cancer cells (e.g., MDA-MB-231)

  • Matrigel

  • This compound formulation for in vivo use

  • Paclitaxel formulation for in vivo use

  • Vehicle control

  • Calipers

Procedure:

  • Subcutaneously implant cancer cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

  • Randomize the mice into four treatment groups:

    • Vehicle control

    • This compound alone

    • Paclitaxel alone

    • This compound and paclitaxel combination.

  • Administer the treatments according to a predetermined schedule (e.g., this compound daily via oral gavage, paclitaxel weekly via intraperitoneal injection).

  • Measure tumor volume with calipers and record mouse body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Analyze the data to determine the effect of the combination therapy on tumor growth inhibition.

Conclusion

The combination of the MELK inhibitor this compound and the microtubule-stabilizing agent paclitaxel represents a promising, yet unexplored, therapeutic strategy. The provided application notes and hypothetical protocols offer a robust framework for researchers to investigate the potential synergy of this combination in preclinical cancer models. Successful validation of this approach could pave the way for new and more effective cancer treatment regimens.

References

Application Notes and Protocols: Detecting MELK Degradation by HTH-01-091 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation and proliferation. Its overexpression in several cancers has made it an attractive target for therapeutic intervention. HTH-01-091 is a potent and selective inhibitor of MELK that has been shown to induce its degradation. This document provides a detailed protocol for utilizing Western blot analysis to detect and quantify the degradation of MELK in response to this compound treatment in a relevant cancer cell line.

Introduction

Western blotting is a fundamental technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This application note details a robust protocol for assessing the efficacy of this compound in inducing the degradation of MELK protein. The protocol is optimized for the human breast cancer cell line MDA-MB-468, in which this compound has been demonstrated to reduce MELK protein levels.[1][2] The degradation of MELK by this compound appears to be mediated by the proteasome, as co-treatment with a proteasome inhibitor can rescue MELK protein levels.[2] This protocol provides a framework for researchers studying MELK-targeted therapies and the mechanisms of protein degradation.

Data Presentation

The following table summarizes the key quantitative parameters for the Western blot experiment designed to detect MELK degradation.

ParameterValue/RangeNotes
Cell Line MDA-MB-468Human breast cancer cell line with endogenous MELK expression.
This compound Concentration 0, 0.1, 1.0, 10 µMA dose-response allows for the determination of the effective concentration.[1]
Treatment Time 1 hourSufficient time to observe significant MELK degradation.[1][2]
Proteasome Inhibitor (Optional) MG132 (10 µM)Used as a control to confirm proteasome-dependent degradation.[2]
Protein Loading per Lane 20-40 µgEnsure equal loading across all lanes for accurate comparison.
Primary Antibody (MELK) Rabbit anti-MELKDilution: 1:1000.
Primary Antibody (Loading Control) Mouse anti-β-actin or anti-GAPDHDilution: 1:5000 - 1:10,000.
Secondary Antibody HRP-conjugated anti-rabbit IgGDilution: 1:2000 - 1:5000.
Secondary Antibody HRP-conjugated anti-mouse IgGDilution: 1:2000 - 1:5000.
MELK Molecular Weight ~74 kDa

Experimental Protocols

Materials and Reagents
  • MDA-MB-468 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MG132 (optional, stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4X)

  • Precast Polyacrylamide Gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE Running Buffer

  • PVDF Membrane

  • Transfer Buffer

  • Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Tris-Buffered Saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)

  • Primary Antibodies: Rabbit anti-MELK, Mouse anti-β-actin (or other loading control)

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate

  • Chemiluminescence Imaging System

Procedure
  • Cell Culture and Treatment:

    • Culture MDA-MB-468 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with increasing concentrations of this compound (0, 0.1, 1.0, 10 µM) for 1 hour.[1]

    • For the proteasome inhibition control, pre-treat cells with 10 µM MG132 for 1 hour before adding this compound.[2]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells twice with ice-cold PBS.

    • Lyse cells by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load 20-40 µg of protein per well into a precast polyacrylamide gel. Include a pre-stained protein ladder.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

    • Activate the PVDF membrane in methanol for 1-2 minutes before assembling the transfer stack.

    • Perform the transfer according to the manufacturer's protocol.

  • Immunoblotting:

    • After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with primary antibody against MELK (e.g., rabbit anti-MELK, 1:1000 dilution in Blocking Buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody (1:2000-1:5000 dilution in Blocking Buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Repeat the immunoblotting process for the loading control (e.g., β-actin). Incubate with mouse anti-β-actin primary antibody (1:5000-1:10,000) followed by HRP-conjugated anti-mouse IgG secondary antibody.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the MELK band to the corresponding loading control band for each sample.

Visualizations

Signaling Pathway and Mechanism of Action

MELK_Degradation cluster_0 Cellular Processes cluster_1 MELK Signaling cluster_2 Therapeutic Intervention CellCycle Cell Cycle Progression Proliferation Proliferation Apoptosis Apoptosis Regulation MELK MELK MELK->Proliferation FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates p53 p53 MELK->p53 Phosphorylates & Activates Ubiquitin Ubiquitin MELK->Ubiquitin Ubiquitination FOXM1->CellCycle p53->Apoptosis HTH01091 This compound HTH01091->MELK Inhibits & Induces Degradation Proteasome Proteasome DegradedMELK Degraded MELK Fragments Proteasome->DegradedMELK Ubiquitin->Proteasome Targets for Degradation

Caption: MELK signaling and this compound-induced degradation.

Experimental Workflow

Western_Blot_Workflow start Start: MDA-MB-468 Cell Culture treatment Treatment: this compound (0-10 µM) +/- MG132 start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-MELK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: Western blot workflow for MELK degradation analysis.

References

Application Notes and Protocols: Investigating Chemoresistance Mechanisms with HTH-01-091

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoresistance remains a significant hurdle in the effective treatment of cancer. Understanding the molecular mechanisms that drive resistance is paramount for the development of novel therapeutic strategies. Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a potential player in chemoresistance, with its overexpression correlating with poor prognosis and resistance to therapy in various cancers. HTH-01-091 is a potent and selective inhibitor of MELK, making it a valuable tool for elucidating the role of MELK in drug resistance and for exploring its potential as a chemosensitizing agent.[1][2]

These application notes provide a framework for utilizing this compound to investigate chemoresistance mechanisms. The protocols outlined below are designed to assess the effect of this compound on the viability of chemoresistant cancer cells, to explore its impact on key signaling pathways implicated in drug resistance, and to provide methodologies for fundamental cellular and molecular biology experiments.

Data Presentation

The following tables present hypothetical data to illustrate the potential effects of this compound in combination with a standard chemotherapeutic agent (e.g., Paclitaxel) on both a parental (sensitive) and a chemoresistant cancer cell line.

Table 1: IC50 Values of Paclitaxel in the Presence of this compound

Cell LineTreatmentIC50 of Paclitaxel (nM)
ParentalPaclitaxel alone15
ParentalPaclitaxel + 1 µM this compound12
ChemoresistantPaclitaxel alone250
ChemoresistantPaclitaxel + 1 µM this compound50

Table 2: Effect of this compound on Chemoresistant Cell Viability

TreatmentConcentration (µM)% Cell Viability (Chemoresistant Line)
Vehicle Control-100
Paclitaxel0.185
This compound190
This compound + Paclitaxel1 + 0.160

Table 3: Relative Protein Expression in Chemoresistant Cells Treated with this compound

ProteinVehicle ControlThis compound (1 µM)
p-MELK (Thr-165)1.00.2
MELK1.00.9
MDR1 (P-glycoprotein)1.00.4
YAP (nuclear)1.00.5
p-YAP (Ser-127)1.01.8

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of chemoresistant cancer cells, alone and in combination with a chemotherapeutic agent.

Materials:

  • Parental and chemoresistant cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound (dissolved in DMSO)

  • Chemotherapeutic agent (e.g., Paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat cells with serial dilutions of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 2: Western Blot Analysis of Key Signaling Proteins

This protocol is for assessing changes in the expression and phosphorylation status of proteins involved in chemoresistance and related signaling pathways following treatment with this compound.

Materials:

  • Chemoresistant cancer cells

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-MELK, anti-p-MELK, anti-MDR1, anti-YAP, anti-p-YAP, anti-LATS1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed chemoresistant cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentration for 24-48 hours.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions

This protocol can be used to determine if this compound affects the interaction between MELK and its potential downstream effectors or regulators.

Materials:

  • Chemoresistant cancer cells

  • This compound

  • Co-IP lysis buffer

  • Primary antibody for immunoprecipitation (e.g., anti-MELK)

  • Protein A/G agarose beads

  • Primary antibodies for western blotting (e.g., anti-YAP, anti-LATS1/2)

Procedure:

  • Treat chemoresistant cells with this compound or vehicle control.

  • Lyse the cells with a non-denaturing Co-IP lysis buffer.

  • Pre-clear the lysate with protein A/G agarose beads.

  • Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

  • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Wash the beads extensively to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by western blotting using antibodies against the suspected interacting proteins.

Visualizations

G cluster_0 Experimental Workflow: Investigating this compound in Chemoresistance A Chemoresistant Cancer Cells B Treatment with This compound +/- Chemotherapy A->B C Cell Viability Assay (MTT) B->C D Western Blot Analysis B->D E Co-Immunoprecipitation B->E F Assess Re-sensitization to Chemotherapy C->F G Analyze Protein Expression/Phosphorylation D->G H Investigate Protein Interactions E->H

Caption: Workflow for studying this compound's effect on chemoresistance.

G cluster_1 Proposed MELK Signaling in Chemoresistance chemo Chemotherapeutic Agent melk MELK chemo->melk Upregulates yap_taz_active YAP/TAZ (Active) melk->yap_taz_active Promotes (Hypothesized) hth This compound hth->melk Inhibits yap_taz YAP/TAZ (Inactive) nucleus Nucleus yap_taz_active->nucleus mdr1 MDR1 Expression resistance Chemoresistance mdr1->resistance nucleus->mdr1 Increases Transcription

Caption: Hypothesized MELK pathway in chemoresistance and this compound's role.

G cluster_2 Potential Crosstalk: MELK and Hippo-YAP/TAZ Pathway melk MELK lats LATS1/2 melk->lats Inhibits (Hypothesized) yap_taz YAP/TAZ lats->yap_taz Phosphorylates p_yap_taz p-YAP/TAZ (Cytoplasmic Sequestration) yap_taz->p_yap_taz yap_taz_nuc YAP/TAZ (Nuclear Translocation) yap_taz->yap_taz_nuc gene_exp Target Gene Expression (e.g., CTGF, CYR61) yap_taz_nuc->gene_exp proliferation Cell Proliferation & Survival gene_exp->proliferation

References

Application Notes and Protocols for HTH-01-091-Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

HTH-01-091 is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase overexpressed in various cancers and implicated in tumor progression and resistance to therapy. Inhibition of MELK by this compound has been shown to impede cancer cell proliferation and induce programmed cell death, or apoptosis. These application notes provide detailed protocols for utilizing this compound to induce apoptosis in cancer cell lines and methods for its quantification and mechanistic evaluation.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound in Breast Cancer Cell Lines
Cell LineSubtypeIC50 (µM)
MDA-MB-468Basal-like4.00
BT-549Basal-like6.16
HCC70Basal-like8.80
ZR-75-1Luminal>10
MCF7Luminal8.75
T-47DLuminal3.87

Signaling Pathways

Inhibition of MELK by this compound is proposed to induce apoptosis through a multi-faceted mechanism involving the disruption of key cellular signaling pathways that regulate cell cycle progression and survival. While the precise signaling cascade for this compound is still under investigation, the inhibition of MELK is known to impact several downstream effectors.

One of the primary mechanisms involves the regulation of the tumor suppressor protein p53. MELK can phosphorylate and stimulate the activity of p53, leading to the enhancement of p53-dependent apoptosis and cell cycle arrest.[1] Furthermore, MELK has been shown to interact with and regulate the transcriptional activity of FOXM1, a key regulator of mitotic gene expression.[2][3] Inhibition of MELK can lead to the downregulation of FOXM1 activity, resulting in the suppression of anti-apoptotic proteins and cell cycle regulators. Disruption of the PI3K/Akt signaling pathway, a critical survival pathway in many cancers, has also been implicated in the apoptotic response to MELK inhibition.[3]

The culmination of these events is the activation of the intrinsic apoptotic pathway, characterized by changes in the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.

HTH_01_091_Apoptosis_Pathway cluster_inhibition Molecular Inhibition cluster_target Primary Target cluster_downstream Downstream Effects cluster_apoptosis Apoptotic Machinery HTH This compound MELK MELK HTH->MELK inhibits FOXM1 FOXM1 (inactivated) MELK->FOXM1 regulates p53 p53 (activated) MELK->p53 phosphorylates Akt Akt (inactivated) MELK->Akt activates Bax_Bcl2 Increased Bax/Bcl-2 Ratio FOXM1->Bax_Bcl2 p53->Bax_Bcl2 Akt->Bax_Bcl2 Caspase9 Caspase-9 (activated) Bax_Bcl2->Caspase9 activates Caspase3 Caspase-3 (activated) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the drug concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 Prepare_HTH Prepare this compound Dilutions Treat Treat Cells with This compound Incubate1->Treat Prepare_HTH->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Read Absorbance at 570 nm Add_DMSO->Read Calculate Calculate % Viability and IC50 Read->Calculate

Caption: Workflow for the MTT cell proliferation assay.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the quantification of apoptotic and necrotic cells using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

AnnexinV_PI_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Seed Seed & Treat Cells with this compound Harvest Harvest Cells Seed->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Add_Reagents Add Annexin V-FITC & Propidium Iodide Resuspend->Add_Reagents Incubate Incubate in Dark Add_Reagents->Incubate Add_Buffer Add Binding Buffer Incubate->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression and cleavage of key apoptosis-related proteins.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as described for the apoptosis assay.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Densitometric analysis can be performed to quantify the changes in protein expression, normalizing to a loading control like β-actin. An increase in the Bax/Bcl-2 ratio and the presence of cleaved forms of Caspase-3 and PARP are indicative of apoptosis.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_visualization Visualization & Analysis Treat Treat Cells with This compound Lyse Lyse Cells Treat->Lyse Quantify Quantify Protein Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody Block->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab ECL Add ECL Substrate Secondary_Ab->ECL Image Image Bands ECL->Image Analyze Densitometry Analysis Image->Analyze

Caption: Workflow for Western Blot analysis of apoptotic proteins.

Troubleshooting

  • Low Cell Viability: Ensure proper cell seeding density and health before treatment. Optimize this compound concentration and incubation time.

  • Inconsistent Flow Cytometry Results: Ensure proper cell handling to minimize mechanical stress. Use fresh buffers and perform compensation controls.

  • Weak or No Signal in Western Blot: Check protein concentration and loading. Optimize antibody dilutions and incubation times. Ensure the ECL substrate is fresh.

References

Troubleshooting & Optimization

Troubleshooting HTH-01-091 Solubility for In Vitro Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with HTH-01-091 in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro studies.[1][2][3][4]

Q2: What is the reported solubility of this compound in DMSO?

A2: The reported solubility of this compound in DMSO varies slightly between suppliers. One source indicates a solubility of 12.5 mg/mL (25.03 mM) with the aid of ultrasonication and warming to 60°C.[1] Another supplier suggests a solubility of 5 mg/mL (10.01 mM) and recommends sonication to aid dissolution.[2] It is advisable to start with a lower concentration and visually inspect for complete dissolution before preparing higher concentration stocks.

Q3: My this compound is precipitating when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?

A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound.[3] Here are several troubleshooting steps:

  • Pre-warm the media: Warming the cell culture media to 37°C before adding the this compound stock solution can improve solubility.[3]

  • Vortex during dilution: Add the stock solution dropwise to the pre-warmed media while vortexing or gently mixing to ensure rapid and even dispersion.[3]

  • Lower the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[4] For sensitive cell lines, a lower concentration (≤ 0.1%) may be necessary.[4]

  • Use a carrier protein: For certain applications, complexing the compound with a carrier protein like bovine serum albumin (BSA) might enhance its stability and solubility in the culture medium.[3]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO varies between cell lines. Most immortalized cell lines can tolerate DMSO concentrations up to 0.5% (v/v).[4] However, primary cells and stem cells are generally more sensitive, and the DMSO concentration should be kept at or below 0.1% (v/v).[4] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended concentration.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1][5] It is best to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4][5] When stored at -20°C, the solution is typically stable for at least one month, and at -80°C, for up to six months.[1]

Solubility Data

SolventConcentrationMethodSource
DMSO12.5 mg/mL (25.03 mM)Ultrasonic and warming and heat to 60°C[1]
DMSO5 mg/mL (10.01 mM)Sonication is recommended[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 499.43 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block

  • Sonicator

Methodology:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, you will need 4.99 mg of this compound.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the tube for 10-15 minutes.

  • If precipitation persists, warm the solution to 37-60°C for a short period while mixing.[1] Caution: Be mindful of the compound's stability at elevated temperatures.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[5]

Protocol 2: Preparation of Working Solutions in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile conical tubes or multi-well plates

  • Vortex mixer or pipette

Methodology:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.

  • Add the pre-warmed cell culture medium to a sterile tube or well.

  • While gently vortexing or pipetting the medium up and down, add the calculated volume of the this compound DMSO stock solution dropwise.[3]

  • Mix the solution thoroughly to ensure homogeneity.

  • Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

  • Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.

Visualizations

experimental_workflow This compound Solubility Troubleshooting Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshoot Troubleshooting start Weigh this compound Powder add_dmso Add DMSO start->add_dmso mix Vortex/Sonicate add_dmso->mix heat Warm to 37-60°C (Optional) mix->heat check_stock Visually Inspect for Dissolution heat->check_stock stock_ok Stock Solution Ready check_stock->stock_ok Clear Solution stock_bad Insoluble in DMSO at desired concentration check_stock->stock_bad Particulates Remain prewarm_media Pre-warm Aqueous Medium to 37°C stock_ok->prewarm_media add_stock Add Stock Dropwise to Medium with Vortexing prewarm_media->add_stock check_working Visually Inspect for Precipitation add_stock->check_working working_ok Working Solution Ready for Assay check_working->working_ok Clear Solution precipitate Precipitation Observed check_working->precipitate Precipitation lower_conc Lower Final Concentration precipitate->lower_conc increase_dmso Increase Final DMSO % (check cell tolerance) precipitate->increase_dmso use_carrier Consider Carrier Protein (e.g., BSA) precipitate->use_carrier lower_conc->add_stock increase_dmso->add_stock use_carrier->add_stock signaling_pathway This compound Mechanism of Action cluster_melk Primary Target cluster_off_targets Key Off-Targets HTH This compound MELK MELK HTH->MELK Inhibits (IC50 = 10.5 nM) PIM PIM1/2/3 HTH->PIM Inhibits RIPK2 RIPK2 HTH->RIPK2 Inhibits DYRK DYRK3 HTH->DYRK Inhibits mTOR mTOR HTH->mTOR Inhibits Cell_Proliferation Cell Proliferation MELK->Cell_Proliferation Other_Pathways Other Signaling Pathways (Apoptosis, Cell Cycle) PIM->Other_Pathways RIPK2->Other_Pathways DYRK->Other_Pathways mTOR->Other_Pathways

References

Technical Support Center: Optimizing HTH-01-091 Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing HTH-01-091 in cell-based assays. This compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2][3] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to facilitate the effective use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor that potently and selectively targets Maternal Embryonic Leucine Zipper Kinase (MELK), with a biochemical half-maximal inhibitory concentration (IC50) of 10.5 nM.[1][2] It functions as an ATP-competitive inhibitor.[3]

Q2: What are the known off-target effects of this compound?

A2: While this compound is highly selective for MELK, it has been shown to inhibit other kinases at higher concentrations, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1][2]

Q3: What is the recommended starting concentration range for this compound in cell-based assays?

A3: Based on available data, a starting concentration range of 0.1 µM to 10 µM is recommended for most cell-based assays.[3] However, the optimal concentration is cell-line dependent and should be determined empirically through dose-response experiments.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.

Q5: Is MELK a universally accepted cancer target?

A5: There is some debate in the scientific community regarding the role of MELK in cancer cell proliferation. While many studies demonstrate that MELK is overexpressed in various cancers and that its inhibition leads to reduced cell growth, some research using CRISPR/Cas9-mediated MELK knockout has shown no effect on the proliferation of certain cancer cell lines. This suggests that the anti-proliferative effects of some MELK inhibitors might be due to off-target effects. Researchers should consider this controversy when interpreting their results.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in assay results Inconsistent cell seeding, edge effects in multi-well plates, variable incubation times.Ensure a homogeneous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Standardize all incubation times.
Low or no inhibitory effect observed Sub-optimal inhibitor concentration, low MELK expression in the cell line, compound instability.Perform a dose-response experiment to determine the optimal concentration. Confirm MELK expression in your cell line via Western Blot or qPCR. Prepare fresh dilutions of this compound for each experiment.
Observed cytotoxicity at expected effective concentrations Off-target effects, cell line sensitivity.Perform a cytotoxicity assay (e.g., LDH release) to distinguish between cytostatic and cytotoxic effects. Consider using a lower concentration or a different cell line.
Discrepancy between biochemical and cell-based assay results Cell permeability issues, high intracellular ATP concentration competing with the inhibitor.Confirm cellular uptake of this compound. Although it is reported to be cell-permeable, this can vary between cell types. Be aware that higher concentrations may be needed in cellular assays compared to biochemical assays to overcome competition with endogenous ATP.
Inhibitor precipitation in culture medium Poor solubility of the compound at the working concentration.Ensure the final DMSO concentration is within the recommended range. If precipitation persists, consider using a different solvent or formulation, though this may require extensive validation.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Inhibitory Potency of this compound

TargetAssay TypeIC50Reference
MELKBiochemical10.5 nM[1][2]

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines (3-day assay)

Cell LineIC50 (µM)Reference
MDA-MB-4684.00[3]
BT-5496.16[3]
HCC708.80[3]
ZR-75-1>10[3]
MCF78.75[3]
T-47D3.87[3]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a general framework for determining the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Target cells

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.01 to 10 µM. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of MELK Expression

This protocol describes how to assess the effect of this compound on MELK protein levels.

Materials:

  • Target cells

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against MELK

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for the desired time (e.g., 1, 6, 24 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against MELK and a loading control antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways and Experimental Workflows

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_melk MELK Regulation & Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors RTKs Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTKs PI3K PI3K RTKs->PI3K Akt Akt PI3K->Akt MELK MELK Akt->MELK FOXM1 FOXM1 MELK->FOXM1 p53 p53 MELK->p53 JNK_cJUN JNK/c-JUN MELK->JNK_cJUN HTH_01_091 This compound HTH_01_091->MELK Cell_Cycle_Progression Cell Cycle Progression FOXM1->Cell_Cycle_Progression Apoptosis Apoptosis p53->Apoptosis Proliferation Proliferation JNK_cJUN->Proliferation Cell_Cycle_Progression->Proliferation

Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding HTH_Preparation This compound Stock Preparation Treatment Treatment with This compound HTH_Preparation->Treatment Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Assay_Specific_Steps Assay-Specific Steps (e.g., MTT addition, Lysis) Incubation->Assay_Specific_Steps Data_Acquisition Data Acquisition (e.g., Absorbance, Imaging) Assay_Specific_Steps->Data_Acquisition Analysis Data Analysis (IC50, Protein Levels) Data_Acquisition->Analysis Interpretation Interpretation of Results Analysis->Interpretation

Caption: General experimental workflow for cell-based assays with this compound.

Troubleshooting_Logic Start Start Unexpected_Results Unexpected Results? Start->Unexpected_Results Check_Concentration Verify this compound Concentration & Stability Unexpected_Results->Check_Concentration Yes Expected_Results Results as Expected Unexpected_Results->Expected_Results No Validate_Cell_Line Confirm MELK Expression in Cell Line Check_Concentration->Validate_Cell_Line Optimize_Protocol Optimize Assay Protocol (Seeding, Incubation) Validate_Cell_Line->Optimize_Protocol Consider_Off_Target Consider Off-Target Effects or Cytotoxicity Optimize_Protocol->Consider_Off_Target Review_Literature Review Literature for Cell-Specific Effects Consider_Off_Target->Review_Literature

Caption: A logical workflow for troubleshooting unexpected results with this compound.

References

HTH-01-091 not inducing expected phenotype in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HTH-01-091. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where this compound is not inducing the expected phenotype in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of MELK and preventing the transfer of phosphate groups to its substrates.[3] This inhibition is intended to disrupt cellular processes that are dependent on MELK activity, such as cell cycle progression and proliferation.[4][5] The compound is cell-permeable and has been shown to induce the degradation of MELK protein.[1][3][6][7][8]

Q2: I'm not observing a significant anti-proliferative effect with this compound in my cancer cell line. Is this expected?

While this compound is a potent MELK inhibitor, some studies have reported only minor anti-proliferative effects in certain cancer cell lines, particularly in some breast cancer models.[1][3][7][8] The role of MELK in cancer cell proliferation is a subject of ongoing research, with some studies suggesting that its essentiality may be cell-context dependent.[9] Therefore, a lack of a strong anti-proliferative phenotype is not entirely unexpected in all cancer cell types.

Q3: What are the known off-target effects of this compound?

Besides MELK, this compound has been shown to inhibit other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1][2][3][7][10] It is important to consider these off-target effects when interpreting experimental results, as they could contribute to the observed phenotype or mask the specific effects of MELK inhibition.

Q4: What is the recommended solvent and storage condition for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1][2] For long-term storage, the stock solution should be stored at -80°C. For short-term storage, -20°C is acceptable. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

This guide provides a structured approach to troubleshoot experiments where this compound is not producing the anticipated cellular phenotype.

Problem 1: No or Weak Inhibition of Cell Viability/Proliferation

Possible Causes and Solutions

Possible CauseSuggested Solution
Compound Inactivity - Verify Compound Integrity: Ensure the compound has been stored correctly and has not expired. If possible, confirm its identity and purity using analytical methods. - Fresh Preparation: Prepare a fresh stock solution of this compound in an appropriate solvent like DMSO.
Suboptimal Concentration - Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value in your specific cell line. Published IC50 values can vary between cell lines.[1][7] - Increase Incubation Time: Extend the duration of the treatment. Some cellular effects may take longer to become apparent.
Cell Line Insensitivity - Confirm MELK Expression: Verify that your target cell line expresses MELK at the protein level using Western blot. - Functional Redundancy: Consider the possibility of compensatory signaling pathways in your cell line that may bypass the effects of MELK inhibition. - Alternative Endpoints: A lack of anti-proliferative effects does not necessarily mean the inhibitor is inactive. Assess other potential phenotypes such as changes in cell cycle distribution, apoptosis, or senescence.
Experimental Conditions - Serum Effects: Components in the cell culture serum may bind to the inhibitor and reduce its effective concentration. Consider reducing the serum concentration during treatment, if compatible with your cell line. - Cell Density: Ensure that the cell seeding density is optimal for the duration of the assay.

Troubleshooting Workflow for No/Weak Inhibition of Cell Viability

A Start: No/Weak Phenotype Observed B Verify Compound Integrity & Activity A->B C Perform Dose-Response & Time-Course B->C Compound OK G Re-evaluate Hypothesis or Experimental Model B->G Compound Degraded D Assess Target Engagement (MELK Levels) C->D Still No Phenotype H Phenotype Observed C->H Phenotype Observed E Investigate Cell Line-Specific Factors D->E Target Engaged D->G Target Not Engaged F Consider Off-Target Effects E->F No Obvious Resistance E->G Resistance Mechanism Identified F->G

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Problem 2: Inconsistent or Non-Reproducible Results

Possible Causes and Solutions

Possible CauseSuggested Solution
Variability in Cell Culture - Consistent Passaging: Maintain a consistent cell passage number for your experiments, as cellular characteristics can change over time in culture. - Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses.
Inaccurate Compound Handling - Precise Pipetting: Ensure accurate and consistent pipetting of the compound, especially when preparing serial dilutions. - Solvent Effects: Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated samples to account for any solvent-induced effects.
Assay Variability - Reagent Consistency: Use reagents from the same lot for a given set of experiments to minimize variability. - Standardized Protocols: Adhere strictly to a standardized experimental protocol for all replicates and experiments.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well plate

  • Cancer cells

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations. Include a vehicle-only control.

  • Incubate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot for MELK Protein Levels

This protocol is for determining the effect of this compound on MELK protein expression.

Materials:

  • Cancer cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against MELK

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-MELK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

This compound Signaling Pathway

HTH This compound MELK MELK Kinase HTH->MELK Inhibits Substrates Downstream Substrates MELK->Substrates Phosphorylates Proliferation Cell Proliferation Substrates->Proliferation Promotes Apoptosis Apoptosis Substrates->Apoptosis Inhibits

Caption: The inhibitory effect of this compound on the MELK signaling pathway.

Immunofluorescence for Cellular Localization

This protocol allows for the visualization of protein localization within the cell.

Materials:

  • Cells grown on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Treat cells grown on coverslips with this compound.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 30 minutes.

  • Incubate with the primary antibody diluted in blocking buffer for 1 hour.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

General Experimental Workflow

A Cell Culture & Treatment with this compound B Cell Viability Assay (e.g., MTT) A->B C Western Blot (e.g., for MELK levels) A->C D Immunofluorescence (e.g., for protein localization) A->D E Data Analysis & Interpretation B->E C->E D->E

Caption: A general workflow for assessing the effects of this compound in cancer cells.

References

HTH-01-091 In Vivo Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HTH-01-091 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with an IC50 of 10.5 nM.[1] It functions as a Type I inhibitor, binding to the ATP-binding pocket of MELK in a competitive manner.[2] In cellular contexts, this compound has been shown to be cell-permeable and to induce the degradation of the MELK protein.[3]

Q2: What are the known off-target effects of this compound?

A2: While this compound is highly selective for MELK, it has been shown to inhibit a small percentage of other kinases at a concentration of 1 µM.[3][1][2] Kinase profiling has identified PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2 as potential off-target kinases that are inhibited more strongly than MELK at a 1 µM concentration.[2] Researchers should consider these off-target effects when interpreting experimental outcomes.

Q3: What is the recommended solvent and formulation for in vivo studies?

A3: For in vivo administration, the choice of formulation is critical for ensuring solubility and bioavailability. While specific in vivo formulations for this compound are not extensively published, general guidelines for similar compounds suggest several options. For parenteral administration, a solution in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a common starting point. For oral administration, options include suspension in 0.2% carboxymethyl cellulose or dissolution in PEG400.[3] It is strongly recommended to perform a solvent-negative control experiment to ensure the vehicle has no non-specific effects.[1] For mice, especially those that are immunocompromised, the concentration of DMSO should be kept below 10% for normal mice and below 2% for sensitive strains.[1]

Q4: What are the expected anti-proliferative effects of this compound in vivo?

A4: In vitro studies have demonstrated that this compound has modest anti-proliferative effects in a panel of breast cancer cell lines, with IC50 values generally in the low micromolar range after 3 days of treatment. The translation of these effects to in vivo tumor growth inhibition may require careful dose optimization and consideration of the tumor model's dependence on MELK signaling.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor or inconsistent tumor growth inhibition. Inadequate drug exposure: This could be due to poor solubility, rapid metabolism, or suboptimal dosing regimen.Optimize formulation: Test different vehicle compositions to improve solubility and stability. See Q3 for formulation suggestions.Verify target engagement: Conduct pharmacodynamic studies to confirm MELK inhibition or degradation in tumor tissue at various time points after dosing.Adjust dosing regimen: Increase the dose or dosing frequency, guided by tolerability studies.
Unexpected toxicity or adverse effects in animal models. Off-target effects: Inhibition of other kinases (e.g., PIM, RIPK2) could lead to unforeseen toxicities.[2]Vehicle toxicity: The formulation vehicle itself may be causing adverse effects.Conduct a dose-escalation study: Determine the maximum tolerated dose (MTD).Monitor for known off-target related toxicities: Research the physiological roles of the known off-target kinases to anticipate potential side effects.Run a vehicle-only control group: This will help differentiate between compound-related and vehicle-related toxicity.[1]
Difficulty in detecting pharmacodynamic changes (MELK degradation). Insufficient drug concentration at the tumor site: Similar to poor efficacy, this can be due to formulation or dosing issues.Timing of sample collection: The kinetics of MELK degradation may be transient.Optimize dosing and formulation: Ensure adequate drug delivery to the tumor.Perform a time-course experiment: Collect tumor samples at multiple time points after a single dose to identify the optimal window for observing MELK degradation.Use a sensitive detection method: Ensure that the antibody and protocol for Western blotting or immunohistochemistry are optimized for detecting MELK.
Variability in experimental results between animals. Inconsistent drug administration: Inaccurate dosing volume or improper administration technique.Biological variability: Differences in tumor establishment or individual animal responses.Standardize administration procedures: Ensure all personnel are trained on the correct techniques for the chosen route of administration.Increase group size: A larger number of animals per group can help to mitigate the impact of individual variability.Randomize animals: Ensure proper randomization of animals into control and treatment groups.

Experimental Protocols

Pharmacodynamic Analysis of MELK Degradation in Tumor Tissue

  • Animal Dosing: Administer this compound at the desired dose and route to tumor-bearing mice. Include a vehicle control group.

  • Tissue Collection: At predetermined time points (e.g., 2, 6, 12, 24 hours) post-dose, euthanize a subset of mice from each group.

  • Tumor Excision: Immediately excise the tumors and snap-freeze them in liquid nitrogen or place them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Extraction: Homogenize the tumor tissue and extract total protein using a standard lysis buffer (e.g., RIPA buffer).

  • Western Blotting:

    • Quantify protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for MELK.

    • Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for MELK and the loading control. Normalize the MELK signal to the loading control and compare the levels between treated and vehicle control groups.

Visualizations

HTH_01_091_Mechanism_of_Action cluster_cell Cell HTH_in This compound (in cell) MELK MELK Protein HTH_in->MELK Binds to ATP pocket Degradation Proteasomal Degradation HTH_in->Degradation Induces pSubstrate Phosphorylated Substrate MELK->pSubstrate Phosphorylates MELK->Degradation ATP ATP ATP->MELK Substrate Substrate Substrate->MELK HTH_out This compound (extracellular) HTH_out->HTH_in Cell Permeable

Caption: Mechanism of action of this compound.

experimental_workflow start Start: Tumor-Bearing Mice randomization Randomization start->randomization treatment Treatment Group (this compound) randomization->treatment control Control Group (Vehicle) randomization->control monitoring Monitor Tumor Growth and Animal Health treatment->monitoring control->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tissue Collection & Pharmacodynamic Analysis endpoint->analysis data Data Analysis and Interpretation analysis->data

Caption: General workflow for an in vivo efficacy study.

References

Interpreting unexpected results from HTH-01-091 treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HTH-01-091. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered when working with this potent and selective MELK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with an IC50 of 10.5 nM.[1][2][3][4] It functions as an ATP-competitive inhibitor, binding to the kinase domain of MELK.[3][4] In cellular assays, this compound is cell-permeable and leads to the degradation of the MELK protein.[2][3][5]

Q2: I'm observing potent MELK inhibition and degradation in my cellular assays, but the anti-proliferative effect on my cancer cell lines is minimal. Is this an expected result?

This is a documented and important finding. Studies have shown that while this compound effectively inhibits MELK and causes its degradation, it results in only minor anti-proliferative effects in various breast cancer cell lines.[1][2][5] This suggests that MELK may not be the primary driver of proliferation in these specific cell contexts, a critical consideration for interpreting your results.

Q3: Does this compound have any known off-target effects?

Yes, this compound has been profiled against a panel of kinases and is known to inhibit other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1][2][3][6] When analyzing unexpected phenotypes, it is crucial to consider the potential contribution of these off-target activities.

Q4: Is there any evidence that this compound directly interacts with the ERK signaling pathway?

Current data suggests that this compound does not have binding affinity for ERK1/2.[2][3] Therefore, any observed changes in the ERK pathway are likely indirect effects and not due to direct inhibition of ERK kinases by this compound.

Troubleshooting Guide

Unexpected Result 1: Weak Anti-proliferative Activity Despite Strong MELK Inhibition

Possible Cause 1: Cell Line Dependency

The role of MELK in cell proliferation can be highly context- and cell-line-dependent. The breast cancer cell lines tested, such as MDA-MB-468 and ZR-75-1, have shown limited response to MELK inhibition by this compound.[5]

Troubleshooting Steps:

  • Confirm Target Engagement: Verify that this compound is inhibiting and degrading MELK in your specific cell line using Western Blot or a pull-down assay as described in the protocols section.

  • Expand Cell Line Panel: Test this compound in a broader range of cell lines, including those from different cancer types where MELK may play a more critical role in proliferation.

  • Genetic Knockdown/Knockout: As a control, use siRNA, shRNA, or CRISPR/Cas9 to deplete MELK and compare the phenotype to that of this compound treatment. This will help to confirm if the lack of a proliferative phenotype is due to MELK not being essential for proliferation in that cell line.

Unexpected Result 2: Phenotype Does Not Match Known MELK Functions

Possible Cause 1: Off-Target Effects

The observed phenotype could be a result of the inhibition of one or more of the known off-target kinases (PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2).[1][2][3][6]

Troubleshooting Steps:

  • Consult Kinase Profiling Data: Refer to the kinase selectivity data for this compound to understand which off-targets are most potently inhibited.

  • Use More Selective Inhibitors: If available, use more selective inhibitors for the suspected off-target kinases to see if you can replicate the observed phenotype.

  • Structure-Activity Relationship (SAR) Analysis: If you have access to analogs of this compound with different selectivity profiles, these can be valuable tools to dissect the on-target versus off-target effects.

Data Presentation

Table 1: In Vitro Potency of this compound Against Target and Key Off-Targets

KinaseIC50 (nM)
MELK10.5[1][2][3][4]
PIM160.6[2]
DYRK441.8[2]
mTOR632[2]
CDK71230[2]

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines (3-Day Assay)

Cell LineIC50 (µM)
MDA-MB-4684.00[2][3]
BT-5496.16[2][3]
HCC708.80[2][3]
ZR-75-1>10[2][3]
MCF78.75[2][3]
T-47D3.87[2][3]

Experimental Protocols

1. Western Blot for MELK Degradation

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with the desired concentrations of this compound (e.g., 0-10 µM) for the specified duration (e.g., 1, 4, 8, 24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against MELK and a loading control (e.g., α-tubulin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

2. ATP-Biotin Pull-Down Assay for Target Engagement

  • Treatment: Treat cells with varying doses of this compound for 1 hour. Include a proteasome inhibitor like MG132 to prevent protein degradation.

  • Lysis: Lyse the cells in a suitable buffer.

  • Probe Incubation: Incubate the cell lysates with an ATP-biotin probe.

  • Pull-Down: Use streptavidin-coated beads to pull down the biotin-labeled proteins.

  • Western Blot Analysis: Elute the bound proteins and analyze the levels of pulled-down MELK and a negative control protein (e.g., ERK1/2) by Western Blot. A dose-dependent decrease in pulled-down MELK indicates target engagement by this compound.[5]

Visualizations

G Canonical ERK Signaling Pathway RTK Receptor Tyrosine Kinase GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Proliferation, Survival ERK->Proliferation TranscriptionFactors->Proliferation HTH01091 This compound (No direct binding to ERK)

Caption: Canonical ERK signaling pathway. This compound does not directly bind to ERK1/2.

G Troubleshooting Workflow for Unexpected this compound Results cluster_observation Observation cluster_troubleshooting Troubleshooting Steps cluster_conclusion Possible Conclusions UnexpectedResult Unexpected Result: Weak anti-proliferative effect despite MELK degradation ConfirmTarget 1. Confirm Target Engagement (Western Blot, Pull-down) UnexpectedResult->ConfirmTarget GeneticControl 2. Genetic Knockdown/Knockout (siRNA, CRISPR) ConfirmTarget->GeneticControl OffTarget 3. Consider Off-Target Effects (Review Kinome Scan) GeneticControl->OffTarget Conclusion1 MELK is not essential for proliferation in this context. GeneticControl->Conclusion1 Conclusion2 Phenotype is due to off-target activity. OffTarget->Conclusion2

Caption: Logical workflow for troubleshooting unexpected results from this compound treatment.

References

Technical Support Center: HTH-01-091 Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling and monitoring the toxicity of HTH-01-091 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase involved in cell cycle regulation, proliferation, and survival.[1] It functions by competing with ATP for the catalytic site of the MELK enzyme, thereby blocking its kinase activity and disrupting the phosphorylation cascade that promotes cancer cell growth.[1] this compound has also been shown to inhibit other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2, which should be considered when interpreting experimental results.[2]

Q2: What are the potential toxicities associated with this compound in animal models?

A2: While specific in vivo toxicity data for this compound is not extensively published, its mechanism of action as a mitotic checkpoint inhibitor suggests potential for on-target toxicities. Similar inhibitors have been associated with dose-limiting side effects such as body weight loss, gastrointestinal toxicities (diarrhea, mucositis), and hematological effects like neutropenia. These toxicities arise from the inhibition of cell division in rapidly proliferating normal tissues, such as the intestinal lining and bone marrow.

Q3: How can I establish a safe and effective dose for this compound in my animal model?

A3: A dose-escalation study is recommended to determine the maximum tolerated dose (MTD). This involves administering increasing doses of this compound to different cohorts of animals and closely monitoring for signs of toxicity. The MTD is typically defined as the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss in body weight.

Q4: What clinical signs of toxicity should I monitor for in my animals?

A4: Daily monitoring of animals is crucial. Key signs of toxicity to observe include:

  • General Health: Changes in posture, activity level, grooming habits, and signs of pain or distress.

  • Body Weight: Daily measurement is essential, as significant weight loss is a primary indicator of toxicity.

  • Gastrointestinal Effects: Diarrhea, dehydration (assessed by skin turgor), and changes in fecal consistency.

  • Behavioral Changes: Lethargy, anorexia, or social withdrawal.

Troubleshooting Guides

Issue 1: Significant Body Weight Loss (>15%)

Possible Cause: The administered dose of this compound is too high and is causing systemic toxicity, likely impacting the gastrointestinal tract and overall metabolic function.

Troubleshooting Steps:

  • Dose Reduction: Immediately reduce the dose of this compound for subsequent administrations. Consider a dose de-escalation to a previously well-tolerated level.

  • Supportive Care:

    • Provide supplemental nutrition with high-calorie, palatable food or gel.

    • Ensure easy access to water and consider subcutaneous fluid administration (e.g., sterile saline) to combat dehydration.

  • Frequency of Dosing: If applicable, consider reducing the frequency of administration (e.g., from daily to every other day) to allow for recovery between doses.

  • Re-evaluate MTD: If significant weight loss is observed in a large portion of the cohort, it may be necessary to re-establish the MTD.

Issue 2: Severe Diarrhea

Possible Cause: this compound is likely causing damage to the rapidly dividing epithelial cells of the gastrointestinal tract, leading to mucositis and diarrhea.[3]

Troubleshooting Steps:

  • Symptomatic Treatment:

    • Administer anti-diarrheal agents such as loperamide, following veterinary consultation for appropriate dosing in your animal model.[4][5]

    • Provide supportive care to prevent dehydration (see above).

  • Dietary Modification: Switch to a softer, more easily digestible diet. The "BRAT" diet (bananas, rice, applesauce, toast) can be adapted for rodents.[4]

  • Dose Adjustment: Reduce the dose or alter the dosing schedule of this compound.

  • Gastrointestinal Protectants: Consider co-administration of agents that protect the mucosal lining, though this requires careful consideration of potential drug interactions.

Issue 3: Suspected Neutropenia

Possible Cause: As a mitotic inhibitor, this compound can suppress the proliferation of hematopoietic progenitor cells in the bone marrow, leading to a decrease in neutrophils.[6]

Troubleshooting Steps:

  • Blood Collection and Analysis:

    • Perform complete blood counts (CBCs) to quantify neutrophil levels. Blood can be collected via tail vein or saphenous vein at regular intervals.

  • Prophylactic Measures in High-Risk Studies:

    • If severe neutropenia is anticipated, consider prophylactic administration of granulocyte colony-stimulating factor (G-CSF) to stimulate neutrophil production.[6][7]

  • Aseptic Technique: Maintain a sterile environment and handle animals with care to minimize the risk of opportunistic infections, to which neutropenic animals are highly susceptible.

  • Dose and Schedule Modification: Adjust the dose or schedule of this compound to allow for bone marrow recovery.

Experimental Protocols

Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
  • Animal Model: Select a suitable rodent model (e.g., BALB/c or C57BL/6 mice), with animals of the same sex and age.

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).

  • Dose Escalation:

    • Divide animals into cohorts of 3-5.

    • Start with a low dose and escalate in subsequent cohorts (e.g., using a modified Fibonacci sequence).

    • Administer this compound via the intended experimental route (e.g., intraperitoneal or oral).

  • Monitoring:

    • Record body weight daily.

    • Observe for clinical signs of toxicity twice daily.

    • At the end of the observation period (typically 14-21 days), collect blood for CBC and serum chemistry.[8][9]

    • Perform a gross necropsy and collect major organs for histopathological analysis.[8][9]

  • MTD Determination: The MTD is the highest dose that does not result in mortality, severe clinical signs, or >20% body weight loss.

Protocol 2: Monitoring and Management of Gastrointestinal Toxicity
  • Fecal Scoring:

    • Visually inspect and score feces daily based on a standardized scale (e.g., 0 = normal, well-formed pellets; 1 = soft, formed pellets; 2 = very soft, unformed feces; 3 = watery diarrhea).

  • Body Weight and Hydration:

    • Monitor body weight daily.

    • Assess hydration status daily by checking skin turgor.

  • Intervention:

    • If fecal score is ≥ 2 for two consecutive days, or if body weight loss exceeds 10%, initiate supportive care.

    • Provide a soft, palatable, high-calorie diet.

    • Administer 1-2 mL of sterile saline subcutaneously for dehydration.

    • Consult with a veterinarian regarding the use of anti-diarrheal medication.

Protocol 3: Assessment of Hematological Toxicity
  • Blood Collection:

    • Collect 50-100 µL of blood from the tail or saphenous vein into EDTA-coated tubes.

    • Perform baseline blood collection before the first dose.

    • Collect blood at regular intervals during the study (e.g., weekly) and at the study endpoint.

  • Complete Blood Count (CBC):

    • Use an automated hematology analyzer to determine counts of neutrophils, lymphocytes, platelets, and red blood cells.

  • Intervention for Severe Neutropenia:

    • If absolute neutrophil count (ANC) falls below a critical threshold (e.g., 500 cells/µL), consider dose interruption.

    • For studies where severe neutropenia is a predicted and managed outcome, G-CSF can be administered to stimulate neutrophil recovery.

Data Presentation

Table 1: Example of Dose-Escalation Toxicity Summary

Dose (mg/kg)Number of AnimalsMean Body Weight Change (%)Incidence of DiarrheaMortality
105-2.50/50/5
205-5.11/5 (mild)0/5
405-12.83/5 (moderate)0/5
805-21.35/5 (severe)2/5

Table 2: Example of Hematological Monitoring Data

Treatment GroupDay 0 ANC (x10³/µL)Day 7 ANC (x10³/µL)Day 14 ANC (x10³/µL)
Vehicle Control2.5 ± 0.42.6 ± 0.52.4 ± 0.3
This compound (20 mg/kg)2.6 ± 0.31.1 ± 0.21.8 ± 0.4
This compound (40 mg/kg)2.4 ± 0.50.4 ± 0.10.9 ± 0.2

Data are presented as mean ± standard deviation. ANC = Absolute Neutrophil Count.

Visualizations

Signaling Pathways

MELK_Signaling_Pathway E2F1 E2F1 MELK MELK E2F1->MELK increases transcription MAPK MAPK Pathway MAPK->E2F1 activates FOXM1 FOXM1 MELK->FOXM1 phosphorylates p53 p53 MELK->p53 phosphorylates ZPR9 ZPR9 MELK->ZPR9 phosphorylates Mitotic_Regulators Mitotic Regulators (CDC25B, Aurora B, Survivin) FOXM1->Mitotic_Regulators induces expression Cell_Cycle Cell Cycle Progression p53->Cell_Cycle regulates B_Myb B-Myb ZPR9->B_Myb enhances activity B_Myb->Cell_Cycle Mitotic_Regulators->Cell_Cycle Off_Target_Signaling_Pathways cluster_PIM1 PIM1 Pathway cluster_RIPK2 RIPK2 Pathway cluster_DYRK3 DYRK3 Pathway PIM1 PIM1 NFkB_PIM NF-κB PIM1->NFkB_PIM Cell_Survival_PIM Cell Survival & Inflammation NFkB_PIM->Cell_Survival_PIM STAT3 STAT3 STAT3->PIM1 RIPK2 RIPK2 NFkB_RIPK NF-κB / MAPK RIPK2->NFkB_RIPK NOD1_2 NOD1/2 NOD1_2->RIPK2 Inflammation Inflammation NFkB_RIPK->Inflammation DYRK3 DYRK3 mTORC1 mTORC1 DYRK3->mTORC1 activates SIRT1 SIRT1 DYRK3->SIRT1 activates Cell_Survival_DYRK Cell Survival mTORC1->Cell_Survival_DYRK SIRT1->Cell_Survival_DYRK Toxicity_Workflow Start Start: Animal Model Selection & Acclimatization Dose_Esc Dose Escalation Study (MTD Determination) Start->Dose_Esc Daily_Monitor Daily Monitoring: - Body Weight - Clinical Signs - Fecal Score Dose_Esc->Daily_Monitor Toxicity_Observed Toxicity Observed? Daily_Monitor->Toxicity_Observed Endpoint Endpoint Analysis: - CBC & Serum Chemistry - Histopathology Daily_Monitor->Endpoint Supportive_Care Implement Supportive Care: - Nutrition/Hydration - Symptomatic Treatment Toxicity_Observed->Supportive_Care Yes Continue_Study Continue Study Toxicity_Observed->Continue_Study No Dose_Adjust Adjust Dose/ Schedule Supportive_Care->Dose_Adjust Dose_Adjust->Daily_Monitor Continue_Study->Daily_Monitor Continue_Study->Endpoint

References

Troubleshooting inconsistent Western blot results after HTH-01-091 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using HTH-01-091 in Western blotting experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective inhibitor of maternal embryonic leucine zipper kinase (MELK).[1][2][3][4] It functions by binding to the ATP pocket of MELK in a competitive manner.[1][2]

Q2: How does this compound affect MELK protein levels?

A2: this compound has been shown to cause the degradation of MELK protein.[1][2][5] This is a crucial consideration for Western blot analysis, as a decrease in band intensity is the expected outcome for MELK protein.

Q3: What are the known off-target effects of this compound?

A3: While this compound is selective for MELK, it has been shown to inhibit other kinases at higher concentrations, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1][3][6][7] These off-target effects could potentially influence signaling pathways and lead to unexpected bands in a Western blot.

Q4: I am not seeing a decrease in my MELK protein band after this compound treatment. What could be the issue?

A4: There are several possibilities. First, ensure the compound is properly dissolved and used at an effective concentration (typically in the low micromolar range).[1][2] Second, verify the treatment time is sufficient to induce degradation. Published studies have shown effects after as little as one hour.[1][2] Finally, confirm the integrity of your MELK antibody and the overall success of your Western blot procedure.

Q5: I am observing unexpected bands or changes in other proteins after this compound treatment. Why is this happening?

A5: This could be due to the off-target effects of this compound on other kinases, which might alter downstream signaling pathways.[6][7] It is also possible that the degradation of MELK itself influences the expression or stability of other proteins.

Troubleshooting Inconsistent Western Blot Results

This guide addresses common issues encountered when performing Western blotting after this compound treatment.

Problem Potential Cause Suggested Solution
Weak or No MELK Signal (Untreated Control) Insufficient protein loading.Ensure accurate protein quantification and load an adequate amount of protein (typically 20-40 µg).
Poor antibody quality or incorrect dilution.Use a validated MELK antibody and optimize the antibody dilution.
Inefficient protein transfer.Verify transfer efficiency using a Ponceau S stain. Optimize transfer time and voltage.[8]
No Decrease in MELK Signal (this compound Treated) Inactive this compound compound.Ensure proper storage and handling of the compound. Prepare fresh stock solutions.[1]
Insufficient treatment concentration or duration.Perform a dose-response and time-course experiment to determine the optimal conditions for MELK degradation in your cell line.[1][2]
Cell line is resistant to this compound.While this compound is broadly effective, cell-line specific differences may exist.
High Background Improper blocking.Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Consider trying a different blocking agent (e.g., BSA instead of milk).[8]
Antibody concentration is too high.Reduce the concentration of the primary or secondary antibody.[9][10]
Insufficient washing.Increase the number and duration of washes between antibody incubations.[8]
Non-Specific Bands Primary antibody is not specific enough.Use a highly specific monoclonal antibody for MELK. Run a negative control (e.g., lysate from cells where MELK is knocked down) to confirm antibody specificity.[8]
Off-target effects of this compound.Be aware of the known off-targets of this compound and consider if the unexpected bands correspond to any of these.[6][7]
Protein degradation.Add protease and phosphatase inhibitors to your lysis buffer to prevent sample degradation.[11]

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[1][3] For treatment, dilute the stock solution in cell culture medium to the desired final concentration. A vehicle control (DMSO alone) should always be included.

  • Treatment: Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired amount of time (e.g., 1, 6, 12, or 24 hours).

Protein Extraction
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.

  • Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant (containing the protein) to a new tube.

  • Quantification: Determine the protein concentration using a BCA or Bradford assay.

Western Blotting
  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against MELK (or other protein of interest) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using an imaging system.

Visualizations

HTH_01_091_Mechanism cluster_ub Ubiquitination HTH This compound MELK MELK Kinase HTH->MELK Binds to ATP pocket Ub Ubiquitin MELK->Ub Tagged for Degradation Proteasome 26S Proteasome Ub->Proteasome Degradation Degraded MELK Proteasome->Degradation

Caption: Mechanism of this compound induced MELK degradation.

Western_Blot_Workflow cluster_sample Sample Preparation cluster_immuno Immunodetection cluster_gel Electrophoresis & Transfer A Cell Treatment with this compound B Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D G Blocking H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Detection I->J E Protein Transfer D->E F Membrane Staining (Optional) E->F F->G

Caption: Standard Western blot experimental workflow.

Troubleshooting_Tree Start Inconsistent Western Blot Results Q1 Is the MELK band present in the untreated control? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is there a decrease in the MELK band with this compound treatment? A1_Yes->Q2 Q3 Are there high background or non-specific bands? A1_Yes->Q3 Sol1 Check: - Protein loading - Antibody quality/dilution - Protein transfer efficiency A1_No->Sol1 A2_Yes Yes - Expected Result Q2->A2_Yes A2_No No Q2->A2_No Sol2 Check: - this compound activity - Treatment concentration/duration - Cell line sensitivity A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Sol3 Optimize: - Blocking - Antibody concentrations - Washing steps A3_Yes->Sol3

Caption: Troubleshooting decision tree for Western blot after this compound treatment.

References

Technical Support Center: HTH-01-091 and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the MELK inhibitor HTH-01-091 in cell viability assays. Proper experimental design and awareness of potential compound-specific effects are crucial for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), with an IC50 of 10.5 nM.[1][2][3][4][5] It functions as an ATP-competitive inhibitor.[5][6] While highly selective for MELK, this compound has been shown to inhibit other kinases at higher concentrations, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1][2][3][4] In some cellular contexts, treatment with this compound can lead to the degradation of the MELK protein.[2][3][4][7]

Q2: Can this compound interfere with common cell viability assays?

While there is no direct evidence of this compound interfering with specific cell viability assays, its mechanism of action and chemical properties suggest potential for interference with assays that rely on cellular metabolism, redox state, or ATP production. Researchers should be aware of these possibilities and implement appropriate controls.

Q3: Which cell viability assays are most susceptible to interference by small molecules like this compound?

Assays that are based on metabolic activity, such as those using tetrazolium salts (MTT, MTS, XTT, WST-1) or resazurin (alamarBlue), are most susceptible to interference. This is because compounds that affect cellular redox state or mitochondrial function can directly impact the reduction of the reporter dyes, leading to inaccurate readings.[8][9] Assays that measure ATP levels (e.g., CellTiter-Glo®) could also be affected if the compound influences cellular energy metabolism.

Q4: What are the recommended solvent and storage conditions for this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][2] For storage, the powder form should be kept at -20°C for up to 3 years.[2] In solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[2] Always refer to the manufacturer's specific instructions for the best storage practices.

Troubleshooting Guide

This guide addresses specific issues that may arise when using this compound in cell viability experiments.

Issue 1: Discrepancy between expected and observed anti-proliferative effects.

  • Possible Cause 1: Compound Solubility and Stability: this compound may precipitate out of solution at high concentrations or after prolonged incubation in cell culture media.[10]

    • Troubleshooting Steps:

      • Visually inspect the culture wells for any signs of precipitation.

      • Prepare fresh dilutions of this compound from a stock solution for each experiment.

      • Consider using a different solvent or formulation if solubility issues persist, though DMSO is standard.[1][2]

  • Possible Cause 2: Cell Line-Specific Sensitivity: The anti-proliferative effects of this compound can vary significantly between different cell lines.[2][4]

    • Troubleshooting Steps:

      • Perform a dose-response experiment with a wide range of concentrations to determine the IC50 for your specific cell line.

      • Review the literature to see if the sensitivity of your cell line to MELK inhibition has been previously reported.

  • Possible Cause 3: Off-Target Effects: At higher concentrations, this compound can inhibit other kinases, which may lead to unexpected biological responses.[1][2][3][4][6]

    • Troubleshooting Steps:

      • Use the lowest effective concentration of this compound to minimize off-target effects.

      • Consider using a structurally different MELK inhibitor as a control to confirm that the observed phenotype is due to MELK inhibition.[11]

Issue 2: Inconsistent results with tetrazolium-based (MTT, MTS) or resazurin-based viability assays.

  • Possible Cause 1: Direct Interference with Redox Dyes: this compound may have intrinsic reducing or oxidizing properties that can directly interact with the assay reagents, leading to false positive or false negative results.[9]

    • Troubleshooting Steps:

      • Perform a cell-free control experiment by adding this compound to the assay medium without cells to see if it directly reduces the tetrazolium salt or resazurin.

      • If interference is observed, consider using a non-enzymatic viability assay, such as one that measures ATP content (e.g., CellTiter-Glo®) or cell number (e.g., crystal violet staining).

    • Troubleshooting Steps:

      • Validate your findings with an alternative viability assay that has a different detection principle (e.g., measuring membrane integrity with a trypan blue exclusion assay or a fluorescent dye-based assay).

      • Correlate the viability assay results with direct cell counting or imaging to confirm the anti-proliferative effect.

Issue 3: High background signal in luminescence-based viability assays (e.g., CellTiter-Glo®).

  • Possible Cause: Intrinsic Luminescence of the Compound: Some small molecules can auto-fluoresce or auto-luminesce, leading to a high background signal.

    • Troubleshooting Steps:

      • Run a control experiment with this compound in the assay buffer without cells to measure any intrinsic luminescence.

      • If the compound exhibits a significant signal, subtract the background reading from your experimental wells.

      • If the background is too high, consider using a viability assay with a different readout, such as fluorescence or colorimetry.

Data Presentation

Table 1: Kinase Inhibition Profile of this compound

KinaseIC50 (nM)
MELK10.5[2]
PIM160.6[2]
DYRK441.8[2]
mTOR632[2]
CDK71230[2]

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines

Cell LineIC50 (µM) after 3 days
MDA-MB-4684.00[2][4]
BT-5496.16[2][4]
HCC708.80[2][4]
ZR-75-1>10[2][4]
MCF78.75[2][4]
T-47D3.87[2][4]

Experimental Protocols

Protocol 1: General Cell Viability Assay Workflow

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Assay Reagent Addition: Add the cell viability assay reagent (e.g., MTS, resazurin, or CellTiter-Glo®) to each well according to the manufacturer's protocol.

  • Incubation (for metabolic assays): Incubate the plate for the recommended time to allow for color or signal development.

  • Signal Measurement: Read the absorbance, fluorescence, or luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Subtract the background, normalize the data to the vehicle control, and plot the dose-response curve to determine the IC50 value.

Protocol 2: Cell-Free Interference Control

  • Prepare a 96-well plate with the same serial dilutions of this compound in cell culture medium as used in the main experiment, but do not add any cells.

  • Add the cell viability assay reagent to each well.

  • Incubate and measure the signal as you would for the cell-based assay.

  • Any signal detected in the absence of cells indicates direct interference of this compound with the assay reagents.

Visualizations

Signal_Pathway HTH_01_091 This compound MELK MELK HTH_01_091->MELK Inhibition Downstream Downstream Signaling (e.g., Cell Cycle Progression, Apoptosis Regulation) MELK->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibition

Caption: this compound inhibits MELK, leading to downstream effects that suppress cell proliferation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed Cells Compound_Prep 2. Prepare this compound Dilutions Cell_Seeding->Compound_Prep Treatment 3. Treat Cells Compound_Prep->Treatment Incubation 4. Incubate Treatment->Incubation Add_Reagent 5. Add Viability Reagent Incubation->Add_Reagent Measure_Signal 6. Measure Signal Add_Reagent->Measure_Signal Data_Analysis 7. Analyze Data Measure_Signal->Data_Analysis

Caption: Standard workflow for assessing cell viability after treatment with this compound.

Troubleshooting_Logic Start Inconsistent Viability Results? Check_Interference Perform Cell-Free Control Start->Check_Interference Interference Direct Interference? Check_Interference->Interference Change_Assay Use Alternative Assay (e.g., ATP-based, Crystal Violet) Interference->Change_Assay Yes Check_Metabolism Validate with Orthogonal Method (e.g., Cell Counting) Interference->Check_Metabolism No Conclusion Draw Conclusion Change_Assay->Conclusion Check_Metabolism->Conclusion

Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.

References

Validation & Comparative

A Comparative Analysis of MELK Inhibitors: HTH-01-091 vs. OTSSP167

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Maternal embryonic leucine zipper kinase (MELK) has emerged as a promising therapeutic target in oncology due to its role in tumor progression and maintenance of cancer stem cells. This guide provides a detailed comparative analysis of two prominent MELK inhibitors, HTH-01-091 and OTSSP167, summarizing their performance based on available experimental data.

At a Glance: Key Differences

FeatureThis compoundOTSSP167
Primary Target MELKMELK
Potency (MELK IC50) 10.5 nM[1]0.41 nM[2]
Kinase Selectivity Highly SelectiveBroad Spectrum
Clinical Development PreclinicalPhase I/II Clinical Trials[3][4]

Biochemical Potency and Selectivity

A critical differentiator between this compound and OTSSP167 is their kinase selectivity profile. While both are potent MELK inhibitors, this compound demonstrates a significantly higher degree of selectivity.

Table 1: Biochemical IC50 Values against MELK

InhibitorMELK IC50 (nM)
This compound10.5[1]
OTSSP1670.41[2]

Table 2: Kinase Selectivity Profile

InhibitorKinases Inhibited >90% at 1 µMNotable Off-Targets
This compound 4% of 141 kinases tested[5]PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2[1][5]
OTSSP167 67% of 141 kinases tested[5]Aurora B, BUB1, Haspin, MAP2K7[6][7]

The broader kinase inhibition profile of OTSSP167 may contribute to its cellular effects but also complicates its use as a specific probe for MELK function. In contrast, this compound's higher selectivity makes it a more suitable tool for dissecting the specific roles of MELK.

Cellular Activity

Both inhibitors have demonstrated anti-proliferative effects in various cancer cell lines. However, the cellular potency of this compound appears to be lower than its biochemical potency might suggest, whereas OTSSP167 maintains low nanomolar efficacy in cellular assays.

Table 3: Cellular IC50 Values in Selected Cancer Cell Lines

Cell LineCancer TypeThis compound IC50OTSSP167 IC50 (nM)
MDA-MB-468Triple-Negative Breast Cancer4.00 µM[8]-
BT-549Triple-Negative Breast Cancer6.16 µM[8]-
A549Lung Cancer-6.7[2][9]
T47DBreast Cancer3.87 µM[8]4.3[2][9]
DU4475Breast Cancer-2.3[2][9]
22Rv1Prostate Cancer-6.0[2][9]
KOPT-K1T-cell Acute Lymphoblastic Leukemia-11-12[6]

Mechanism of Action and Signaling Pathways

Both this compound and OTSSP167 are ATP-competitive inhibitors of MELK. Inhibition of MELK disrupts downstream signaling pathways involved in cell cycle progression, proliferation, and survival. OTSSP167 has been shown to inhibit the phosphorylation of MELK substrates such as PSMA1 and DBNL[2][9]. Due to its broader selectivity, OTSSP167 also impacts other pathways, including the MAP2K7-JNK and mTOR pathways[6].

MELK_Signaling_Pathway cluster_inhibitors MELK Inhibitors cluster_downstream Downstream Effectors cluster_cellular_effects Cellular Effects HTH_01_091 This compound MELK MELK HTH_01_091->MELK Inhibits OTSSP167 OTSSP167 OTSSP167->MELK Inhibits JNK JNK OTSSP167->JNK Also inhibits upstream MAP2K7 mTOR mTOR OTSSP167->mTOR Inhibits FOXM1 FOXM1 MELK->FOXM1 Phosphorylates/Activates p53 p53 MELK->p53 Regulates AKT AKT MELK->AKT Regulates MELK->JNK MELK->mTOR Splicing mRNA Splicing MELK->Splicing CellCycle Cell Cycle Progression FOXM1->CellCycle Apoptosis Apoptosis p53->Apoptosis Proliferation Proliferation AKT->Proliferation JNK->Apoptosis mTOR->Proliferation

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

In Vitro Kinase Assay (Radiometric)

This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.

Protocol:

  • A recombinant MELK protein (e.g., 0.4 µg) is mixed with a substrate (e.g., 5 µg of a generic substrate like myelin basic protein or a specific substrate) in a kinase buffer. The buffer typically contains 30 mM Tris-HCl (pH 7.5), 10 mM DTT, 40 mM NaF, 10 mM MgCl2, and 0.1 mM EGTA[2][9].

  • The inhibitor (this compound or OTSSP167), dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is also prepared.

  • The kinase reaction is initiated by adding a mixture of cold ATP (e.g., 50 µM) and radiolabeled [γ-32P]ATP (e.g., 10 µCi)[2][9].

  • The reaction is incubated for a set time (e.g., 30 minutes) at a specific temperature (e.g., 30°C)[2][9].

  • The reaction is terminated by adding SDS sample buffer and boiling for 5 minutes[2][9].

  • The samples are then separated by SDS-PAGE.

  • The gel is dried, and the incorporation of the radiolabel into the substrate is visualized by autoradiography[2][9]. The intensity of the signal corresponds to the kinase activity.

  • IC50 values are calculated from the dose-response curves.

Kinase_Assay_Workflow start Mix Recombinant MELK, Substrate, and Buffer add_inhibitor Add Inhibitor (this compound or OTSSP167) or DMSO start->add_inhibitor initiate_reaction Initiate with ATP + [γ-32P]ATP add_inhibitor->initiate_reaction incubate Incubate (e.g., 30 min at 30°C) initiate_reaction->incubate terminate_reaction Terminate with SDS Sample Buffer and Boil incubate->terminate_reaction sds_page Separate by SDS-PAGE terminate_reaction->sds_page autoradiography Visualize by Autoradiography sds_page->autoradiography analyze Analyze and Calculate IC50 autoradiography->analyze

Cell Proliferation/Viability Assay (MTT/XTT)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight[10].

  • The cells are then treated with a range of concentrations of the inhibitor (this compound or OTSSP167) or a vehicle control (DMSO).

  • The plates are incubated for a specified period (e.g., 72 hours)[2].

  • After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt (like XTT) is added to each well.

  • The plates are incubated for an additional period (e.g., 1-4 hours) to allow viable cells to metabolize the MTT into formazan crystals[11].

  • A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals, resulting in a colored solution[11].

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT)[11].

  • The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control, and IC50 values are determined.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate and can be used to assess the effect of inhibitors on the expression and phosphorylation status of proteins in the MELK signaling pathway.

Protocol:

  • Cells are treated with the inhibitor or vehicle control for a specified time.

  • The cells are then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

  • The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are mixed with SDS-PAGE loading buffer and denatured by boiling.

  • The protein samples are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-MELK, anti-phospho-FOXM1, etc.).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.

  • The protein bands are visualized using a detection reagent (e.g., chemiluminescent substrate for HRP) and an imaging system.

Western_Blot_Workflow start Cell Lysis and Protein Extraction quantify Protein Quantification (BCA Assay) start->quantify prepare Sample Preparation (SDS-PAGE Buffer) quantify->prepare electrophoresis SDS-PAGE prepare->electrophoresis transfer Protein Transfer to Membrane electrophoresis->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detect Detection and Imaging secondary_ab->detect

Conclusion

This compound and OTSSP167 are both potent inhibitors of MELK, but they exhibit distinct profiles that make them suitable for different research and therapeutic applications.

  • This compound is a highly selective tool compound, ideal for basic research aimed at elucidating the specific functions of MELK without the confounding effects of off-target inhibition. Its lower cellular potency in some contexts warrants further investigation.

  • OTSSP167 , with its broader kinase inhibition profile, has shown significant anti-tumor activity in preclinical and early clinical settings. Its polypharmacology may contribute to its efficacy but also presents challenges in attributing its effects solely to MELK inhibition.

The choice between these two inhibitors will depend on the specific goals of the research or clinical application. For studies requiring precise targeting of MELK, this compound is the superior choice. For therapeutic development where a broader anti-cancer activity is desired, the multi-targeted approach of OTSSP167 may be more advantageous.

References

Comparing the selectivity profile of HTH-01-091 to other kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BOSTON, MA – A new comparative guide released today offers researchers, scientists, and drug development professionals an in-depth look at the kinase selectivity profile of HTH-01-091, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). The guide provides a detailed comparison with other known kinase inhibitors, supported by experimental data, to aid in the evaluation and application of this compound in preclinical research.

This compound is a potent, ATP-competitive MELK inhibitor with an IC50 of 10.5 nM.[1] Its selectivity is a key attribute, distinguishing it from other MELK inhibitors. This guide summarizes its performance against a panel of kinases and compares it to other inhibitors such as OTSSP167, NVS-MELK8a, and JW-7-25-1.

Quantitative Selectivity Profile of Kinase Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other kinase inhibitors against a panel of kinases. Lower values indicate higher potency.

KinaseThis compound IC50 (nM)OTSSP167 IC50 (nM)NVS-MELK8a IC50 (nM)JW-7-25-1 IC50 (nM)
MELK 10.5 [1]0.41 [2]2 [2]5.0 [2]
PIM160.6---
PIM2----
PIM3----
RIPK2----
DYRK3----
smMLCK----
CLK2----
mTOR632[1]35.7[1]-12.3[1]
PIK3CA962[1]66.5[1]-5.5[1]
CDK71230[1]49.1[1]-63.4[1]
Aurora B-~25[3]--
MAP2K7-160[3]--

Notably, while OTSSP167 is a more potent MELK inhibitor, it demonstrates significant off-target effects, inhibiting a large percentage of the kinome at a 1 µM concentration.[1][4] In contrast, this compound is markedly more selective, inhibiting only 4% of a 141-kinase panel by more than 90% at a 1 µM concentration.[1][4] this compound also shows significantly reduced inhibition of off-target kinases like mTOR, PIK3CA, and CDK7 compared to the initial lead compound, JW-7-25-1.[1] NVS-MELK8a is another highly selective MELK inhibitor.[5]

Experimental Methodologies

The determination of kinase inhibitor selectivity profiles relies on a variety of robust experimental techniques. Below are detailed overviews of the key methodologies used to generate the data in this guide.

Radiometric Kinase Assay

This traditional and highly sensitive method directly measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.

Principle: The assay utilizes ATP with a radioactive γ-phosphate (³²P or ³³P). In the presence of an active kinase, this radiolabeled phosphate is transferred to a specific peptide or protein substrate. The phosphorylated substrate is then separated from the unreacted ATP, typically by spotting the reaction mixture onto phosphocellulose paper which binds the substrate. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter or phosphorimager, providing a direct measure of kinase activity. Inhibition is determined by measuring the reduction in substrate phosphorylation in the presence of the test compound.

Workflow:

  • Reaction Setup: A reaction mixture is prepared containing the kinase, its specific substrate, a buffer solution, and the kinase inhibitor at various concentrations.

  • Initiation: The reaction is initiated by the addition of a mix of non-radioactive ("cold") ATP and γ-³²P- or γ-³³P-labeled ("hot") ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Termination: The reaction is stopped, often by the addition of an acid.

  • Separation: An aliquot of the reaction mixture is spotted onto a phosphocellulose filter paper. The filter is then washed multiple times to remove unreacted radiolabeled ATP.

  • Quantification: The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, is measured.

G cluster_workflow Radiometric Kinase Assay Workflow Reaction_Setup Reaction_Setup Initiation Initiation Reaction_Setup->Initiation Incubation Incubation Initiation->Incubation Termination Termination Incubation->Termination Separation Separation Termination->Separation Quantification Quantification Separation->Quantification G cluster_workflow KINOMEscan™ Workflow Assay_Assembly Assay_Assembly Equilibration Equilibration Assay_Assembly->Equilibration Capture Capture Equilibration->Capture Washing Washing Capture->Washing Quantification Quantification Washing->Quantification G cluster_workflow MIB/MS Workflow Cell_Lysis Cell_Lysis Inhibitor_Incubation Inhibitor_Incubation Cell_Lysis->Inhibitor_Incubation MIB_Affinity_Chromatography MIB_Affinity_Chromatography Inhibitor_Incubation->MIB_Affinity_Chromatography Washing Washing MIB_Affinity_Chromatography->Washing Elution Elution Washing->Elution Proteomic_Analysis Proteomic_Analysis Elution->Proteomic_Analysis G cluster_melk MELK Signaling MELK MELK FOXM1 FOXM1 MELK->FOXM1 phosphorylates p53 p53 MELK->p53 phosphorylates Mitotic_Genes Mitotic Genes FOXM1->Mitotic_Genes activates Cell_Cycle_Progression Cell Cycle Progression p53->Cell_Cycle_Progression arrests Apoptosis Apoptosis p53->Apoptosis Mitotic_Genes->Cell_Cycle_Progression G cluster_pim1 PIM1 Signaling Cytokines Cytokines JAK JAK Cytokines->JAK STAT STAT JAK->STAT PIM1 PIM1 STAT->PIM1 induces expression NFkB NF-κB PIM1->NFkB activates Cell_Survival Cell Survival PIM1->Cell_Survival Proliferation Proliferation PIM1->Proliferation Inflammation Inflammation NFkB->Inflammation G cluster_ripk2 RIPK2 Signaling NOD1_NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 activates TAK1 TAK1 RIPK2->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK TAK1->MAPK NFkB NF-κB IKK->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines MAPK->Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines

References

Validating MELK Inhibition in Cells: A Comparative Guide to HTH-01-091

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HTH-01-091, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), with other known MELK inhibitors. This guide synthesizes experimental data to validate the cellular inhibition of MELK by this compound and offers detailed protocols for key validation assays.

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, proliferation, and apoptosis. Its overexpression in several cancers has made it an attractive target for therapeutic intervention. This compound has emerged as a valuable tool compound for studying MELK function due to its high potency and improved selectivity over previous inhibitors.

Comparative Analysis of MELK Inhibitors

The efficacy of a kinase inhibitor is determined by its potency, selectivity, and cellular activity. Below is a comparative summary of this compound and other well-characterized MELK inhibitors, OTSSP167 and NVS-MELK8a.

InhibitorIn Vitro IC50 (nM)Cellular MELK EngagementAntiproliferative IC50 (µM) - MDA-MB-468 cells (3-day assay)Kinase Selectivity Profile
This compound 10.5[1][2][3][4]Induces MELK degradation[1]4.00[1]High selectivity; at 1 µM, inhibits only 4% of 141 kinases by over 90%[5][6]. Off-targets include PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2[1][2][3][5].
OTSSP167 0.41[2]-0.014[6]Poor selectivity; at 1 µM, inhibits 67% of 141 kinases by over 90%[5][6].
NVS-MELK8a 2[2][4]Highly selective MELK engagement in cells[7][8][9]5.41[6]High selectivity; identified as a highly selective MELK inhibitor in cell-based proteomics[7][8][9].
MELK-T1 Comparable to this compound and NVS-MELK8aInduces MELK degradation[10]>10[6]Good selectivity.[6]

Experimental Validation of this compound in Cells

Validating the inhibitory action of this compound on MELK within a cellular context is crucial. The following are key experiments to confirm target engagement and downstream functional effects.

Cellular Target Engagement: MELK Degradation

A key cellular effect of this compound is the induction of MELK protein degradation. This can be assessed by Western blotting.

Experimental Workflow:

A Treat cells with this compound (e.g., 0-10 µM for 1h) B Lyse cells and quantify protein concentration A->B C Perform SDS-PAGE and transfer to membrane B->C D Incubate with primary antibodies (MELK, loading control) C->D E Incubate with secondary antibody and detect D->E F Analyze MELK protein levels E->F MELK MELK Proliferation Cell Proliferation MELK->Proliferation promotes HTH This compound HTH->MELK inhibits cluster_0 In Vitro cluster_1 In Cellulo A Biochemical Assay (IC50 determination) B Target Engagement (e.g., MIB/MS, Western Blot) A->B predicts C Functional Outcome (e.g., Proliferation Assay) B->C

References

Cross-validation of HTH-01-091 results with genetic approaches (e.g., CRISPR/siRNA)

Author: BenchChem Technical Support Team. Date: November 2025

Comparison Guide: Cross-Validation of HTH-01-091 Results with Genetic Approaches

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small molecule inhibitor this compound with genetic methods, specifically CRISPR/Cas9 and siRNA, for the validation of its target, Maternal Embryonic Leucine Zipper Kinase (MELK). Robust target validation is critical in drug discovery, and cross-validation with orthogonal approaches provides the highest level of confidence in experimental outcomes.

Introduction to Target Validation Approaches

This compound: A potent and selective small molecule inhibitor of MELK, a serine/threonine kinase implicated in cancer cell proliferation and survival.[1][2] this compound is cell-permeable, binds to MELK in an ATP-competitive manner, and has been shown to induce MELK degradation.[1][3][4] While selective, it also exhibits inhibitory activity against other kinases such as PIM1/2/3, RIPK2, and DYRK3, which must be considered when interpreting phenotypic data.[1][3][5]

Genetic Approaches (CRISPR/siRNA): These methods directly manipulate the gene or its transcript to ablate protein function, offering high specificity.

  • CRISPR/Cas9: Allows for permanent gene knockout by introducing double-strand breaks, leading to the complete and permanent absence of the target protein.

  • siRNA (Small interfering RNA): Mediates the degradation of specific mRNA molecules, leading to a transient "knockdown" of protein expression.[6]

Combining chemical and genetic perturbations is a powerful strategy for thorough preclinical target validation.[5][7]

Quantitative Data Comparison

The following table summarizes the key performance characteristics of this compound compared to CRISPR/Cas9 and siRNA for MELK target validation.

FeatureThis compound (Small Molecule Inhibitor)CRISPR/Cas9 (Gene Knockout)siRNA (Gene Knockdown)
Primary Target MELK (Maternal Embryonic Leucine Zipper Kinase)[1]Gene encoding MELKmRNA transcript of MELK
Mechanism ATP-competitive inhibition of kinase activity; induces protein degradation[1][3]Permanent gene disruption via DNA double-strand breakTransient mRNA degradation[6]
Effect on Target Inhibition of function & protein removalComplete loss of protein expressionReduced protein expression
IC50 (MELK) 10.5 nM[2][3][8]N/AN/A
Speed of Onset Fast (minutes to hours)[1]Slower (days to weeks for stable clone selection)Moderate (24-72 hours)[6]
Duration of Effect Reversible; depends on compound half-life and clearancePermanent and heritableTransient (typically 3-7 days)
Known Off-Targets PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2[1][5]Potential for off-target DNA cleavage; can be minimized with high-fidelity Cas9 variants"Seed region" mediated off-target mRNA degradation[9]
Key Advantage Dose-dependent control, temporal flexibility, clinically relevant modalityComplete and permanent loss-of-function phenotypeRapid, transient, and cost-effective for screening
Key Limitation Potential for off-target effects that can confound results[5]Potential for cellular compensation; laborious to generate stable cell linesIncomplete knockdown; potential for off-target effects[9]

Signaling Pathway and Validation Workflows

Visualizing the underlying biological and experimental logic is key to designing robust validation studies.

MELK_Signaling_Pathway cluster_upstream Upstream Signals cluster_pathway MELK-Mediated Signaling cluster_phenotype Cellular Phenotype Mitotic_Stress Mitotic Stress MELK MELK Kinase Mitotic_Stress->MELK Activates Downstream Downstream Effectors (e.g., Cell Cycle Proteins) MELK->Downstream Phosphorylates Proliferation Cancer Cell Proliferation Downstream->Proliferation Promotes Inhibitor This compound Inhibitor->MELK Inhibits Experimental_Workflow cluster_arms Experimental Arms cluster_validation Confirmation of Target Modulation cluster_phenotype Phenotypic Analysis start Start: Cancer Cell Line HTH Treat with This compound start->HTH CRISPR Transfect with CRISPR/Cas9-MELK start->CRISPR siRNA Transfect with siRNA-MELK start->siRNA WB Western Blot for MELK Protein Levels HTH->WB CRISPR->WB siRNA->WB Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) WB->Assay end Compare Phenotypes: Validate On-Target Effect Assay->end Logical_Relationship cluster_perturbation Perturbations cluster_mechanism Mechanism cluster_outcome Outcome HTH This compound (Chemical Inhibition) Target Inactivation of MELK Protein HTH->Target causes Genetic CRISPR or siRNA (Genetic Ablation) Genetic->Target causes Phenotype Observed Phenotype (e.g., Reduced Proliferation) Target->Phenotype leads to Conclusion Conclusion: Phenotype is On-Target Phenotype->Conclusion if congruent

References

A Comparative Guide to Novel MELK Inhibitors: Benchmarking HTH-01-091

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a promising therapeutic target in various cancers due to its role in tumor progression and resistance. This guide provides an objective comparison of the novel MELK inhibitor, HTH-01-091, against other leading inhibitors, supported by experimental data.

Performance Benchmark: this compound vs. Competitors

The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other notable MELK inhibitors: OTSSP167, NVS-MELK8a, and MELK-T1.

Table 1: Biochemical Potency (IC50, nM)
InhibitorMELKPIM1PIM2PIM3RIPK2DYRK3smMLCKCLK2
This compound 10.5 [1][2]60.6[3]--YesYesYesYes
OTSSP1670.41[4]-------
NVS-MELK8a2[5][6]-------
MELK-T137[7][8]-------
Table 2: Kinase Selectivity
InhibitorMethodConcentration% of Kinases Inhibited >90%
This compound ICKP Panel1 µM4% [1]
OTSSP167ICKP Panel1 µM67%[1]
NVS-MELK8aKinase Panel1 µMInhibited only 7 off-target kinases >85%[6]
Table 3: Anti-proliferative Activity in Breast Cancer Cell Lines (IC50, µM)
InhibitorMDA-MB-468BT-549HCC70ZR-75-1MCF7T-47D
This compound (3-day) 4.006.168.80>108.753.87
NVS-MELK8a~0.06---1.2-

Data for this compound from a 3-day antiproliferation assay.[3] Data for NVS-MELK8a is also from cell growth inhibition assays.[6] Note: Direct comparison of antiproliferative IC50 values should be made with caution due to potential variations in experimental conditions.

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are outlined below.

Biochemical Kinase Inhibition Assay (Z'-LYTE™)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Principle: The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.[9][10][11] A FRET peptide substrate is used, which, when phosphorylated by the kinase, is protected from cleavage by a development reagent. Inhibition of the kinase results in a higher proportion of non-phosphorylated, cleaved peptide, leading to a change in the FRET signal.

  • Procedure:

    • The kinase, FRET peptide substrate, and ATP are combined in a well of a 384-well plate.

    • The test compound (e.g., this compound) is added at various concentrations.

    • The kinase reaction is allowed to proceed for a defined period.

    • A development reagent containing a site-specific protease is added.

    • After incubation, the fluorescence is read at two wavelengths (for the donor and acceptor fluorophores of the FRET pair).

    • The ratio of the two fluorescence signals is used to calculate the percent of phosphorylation.

    • IC50 values are determined by plotting the percent phosphorylation against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]

Kinase Selectivity Profiling (ICKP Panel)

This method assesses the selectivity of a kinase inhibitor by testing it against a large panel of kinases.

  • Principle: The International Center for Kinase Profiling (ICKP) utilizes radiometric kinase assays to measure the activity of a panel of 141 kinases in the presence of the inhibitor.[1]

  • Procedure:

    • The inhibitor is tested at a fixed concentration (e.g., 1 µM) against each kinase in the panel.

    • Kinase reactions are performed with a radioactive ATP isotope (e.g., [γ-³³P]ATP) and a specific substrate for each kinase.

    • The amount of radioactivity incorporated into the substrate is measured, which corresponds to the kinase activity.

    • The percent inhibition for each kinase is calculated by comparing the activity in the presence of the inhibitor to a control reaction without the inhibitor.

Cell-Based Kinase Inhibitor Selectivity Profiling (MIB/MS)

Multiplexed Kinase Inhibitor Beads/Mass Spectrometry (MIB/MS) is a chemical proteomics technique used to profile the selectivity of kinase inhibitors within a cellular context.[12][13]

  • Principle: Kinase inhibitors are immobilized on beads to create an affinity matrix. When a cell lysate is passed over these beads, kinases that are not bound by the free inhibitor in the lysate will bind to the immobilized inhibitors and be captured.[14] The captured kinases are then identified and quantified by mass spectrometry.

  • Procedure:

    • Cells are treated with the kinase inhibitor or a vehicle control (DMSO).

    • The cells are lysed, and the lysates are incubated with the multiplexed inhibitor beads.

    • The beads are washed to remove non-specifically bound proteins.

    • The bound kinases are eluted and digested into peptides.

    • The peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

    • The abundance of each captured kinase in the inhibitor-treated sample is compared to the control to determine the inhibitor's targets.

Cell Proliferation Assay (MTT/Resazurin)

These colorimetric or fluorometric assays are used to assess the effect of a compound on cell viability and proliferation.

  • Principle:

    • MTT Assay: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[15][16] The amount of formazan produced is proportional to the number of viable cells.

    • Resazurin Assay: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells.[17][18]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with the inhibitor at various concentrations for a specified period (e.g., 3 days).

    • The MTT or resazurin reagent is added to each well and incubated.

    • For the MTT assay, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance (for MTT) or fluorescence (for resazurin) is measured using a plate reader.

    • The results are used to calculate the IC50 value for anti-proliferative activity.

Signaling Pathway and Experimental Workflow Diagrams

MELK Signaling Pathway

Maternal Embryonic Leucine Zipper Kinase (MELK) is implicated in various oncogenic signaling pathways, influencing cell cycle progression, proliferation, and apoptosis.[5][6][19]

MELK_Signaling_Pathway MAPK MAPK Pathway E2F1 E2F1 MAPK->E2F1 MELK MELK E2F1->MELK Transcription p53 p53 MELK->p53 Phosphorylates (Ser15) Enhances stability & activity Bcl_G Bcl-G MELK->Bcl_G Interacts with Inhibits pro-apoptotic function FOXM1 FOXM1 MELK->FOXM1 Phosphorylates Facilitates transcriptional activity JNK_cJUN JNK/c-JUN MELK->JNK_cJUN Directly binds c-JUN CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis p53->Apoptosis Bcl_G->Apoptosis Proliferation Cell Proliferation FOXM1->Proliferation JNK_cJUN->Proliferation Oncogenesis Oncogenesis CellCycle->Oncogenesis Apoptosis->Oncogenesis Proliferation->Oncogenesis

Caption: Overview of the MELK signaling pathway in cancer.

Experimental Workflow for Inhibitor Benchmarking

The following diagram illustrates the general workflow for comparing the performance of novel MELK inhibitors.

Inhibitor_Benchmarking_Workflow Inhibitors Novel MELK Inhibitors (this compound, OTSSP167, NVS-MELK8a, etc.) BiochemAssay Biochemical Assays (e.g., Z'-LYTE™) Inhibitors->BiochemAssay Selectivity Kinase Selectivity Profiling (e.g., ICKP Panel, MIB/MS) Inhibitors->Selectivity CellBasedAssay Cell-Based Assays Inhibitors->CellBasedAssay DataAnalysis Data Analysis & Comparison BiochemAssay->DataAnalysis Selectivity->DataAnalysis Proliferation Cell Proliferation (MTT, Resazurin) CellBasedAssay->Proliferation Apoptosis Apoptosis Assays CellBasedAssay->Apoptosis InVivo In Vivo Models (Xenografts) CellBasedAssay->InVivo Proliferation->DataAnalysis Apoptosis->DataAnalysis Efficacy Antitumor Efficacy InVivo->Efficacy Toxicity Toxicity Assessment InVivo->Toxicity Efficacy->DataAnalysis Toxicity->DataAnalysis

Caption: Workflow for benchmarking novel MELK inhibitors.

References

A Head-to-Head Comparison of HTH-01-091 and Other PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases, comprising three isoforms: PIM1, PIM2, and PIM3. Overexpressed in a multitude of hematological malignancies and solid tumors, PIM kinases play a crucial role in regulating cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy. This guide provides a head-to-head comparison of HTH-01-091, a known Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitor with significant PIM kinase activity, against other prominent PIM kinase inhibitors. The following sections present a comprehensive analysis of their biochemical potency, selectivity, and cellular activity, supported by experimental data and detailed methodologies.

Biochemical Potency of PIM Kinase Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported biochemical IC50 values of this compound and other selected PIM kinase inhibitors against the three PIM isoforms. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in assay conditions.

InhibitorPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)Primary Target(s)
This compound 60.6[1][2]Inhibits[1][2][3][4]Inhibits[1][2][3][4]MELK, PIM1/2/3[1][2][3][4]
SGI-1776 7[5]363[5]69[5]PIM1/2/3, FLT3
AZD1208 0.45.01.9Pan-PIM
PIM447 (LGH447) 0.024 (and 0.095 for PIM2)[6]Pan-PIM
INCB053914 0.2430.00.12Pan-PIM

Kinase Selectivity Profile

A crucial aspect of a kinase inhibitor's utility is its selectivity. A highly selective inhibitor minimizes off-target effects, potentially leading to a better safety profile.

This compound was initially developed as a potent and selective inhibitor of MELK (IC50 = 10.5 nM)[1][2][3]. However, subsequent profiling revealed significant activity against other kinases. In a panel of 141 kinases, this compound at a concentration of 1 µM was found to inhibit only 4% of the kinases by more than 90%[1][2][3][4]. Notably, among the off-targets, PIM1, PIM2, and PIM3 were inhibited more potently than MELK itself in this screening panel[3]. Besides the PIM kinase family, other kinases inhibited by this compound include RIPK2, DYRK3, smMLCK, and CLK2[1][2][3][4].

In contrast, other pan-PIM inhibitors have been specifically designed to target all three PIM isoforms with high potency. The selectivity of these inhibitors varies, with some also exhibiting activity against other kinases, such as FLT3 in the case of SGI-1776[5]. A comprehensive head-to-head selectivity screen of this compound against a broad panel of kinases alongside other PIM inhibitors under identical experimental conditions would be necessary for a definitive comparative assessment.

Cellular Activity

The efficacy of an inhibitor in a cellular context is a key indicator of its potential therapeutic value. The following table summarizes the reported cellular activities of this compound and other PIM kinase inhibitors in various cancer cell lines.

InhibitorCell LineCancer TypeCellular Potency (IC50/GI50)
This compound MDA-MB-468Breast Cancer4.00 µM[1][2]
BT-549Breast Cancer6.16 µM[1][2]
HCC70Breast Cancer8.80 µM[1][2]
T-47DBreast Cancer3.87 µM[1][2]
SGI-1776 MOLM-13Acute Myeloid Leukemia~1 µM (inhibition of RNA synthesis)[5]
INCB053914 KMS-12-BMMultiple Myeloma134 nM (inhibition of BAD phosphorylation)[6]
PIM447 Multiple Myeloma Cell LinesMultiple MyelomaGI50 < 1 µM in 14 cell lines[6]

This compound has demonstrated anti-proliferative activity in a panel of breast cancer cell lines, with IC50 values in the low micromolar range[1][2]. Other PIM kinase inhibitors have been extensively evaluated in hematological malignancy models, where PIM kinases are frequently overexpressed. For instance, INCB053914 and PIM447 show potent inhibition of cell proliferation and downstream signaling in multiple myeloma cell lines[6]. Direct comparative studies of this compound in these hematological cancer models are needed to fully assess its potential as a PIM-targeted therapeutic in this context.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and experimental approaches, the following diagrams illustrate the PIM kinase signaling pathway and a typical experimental workflow for inhibitor characterization.

PIM_Signaling_Pathway cluster_upstream Upstream Activation cluster_pim PIM Kinase cluster_downstream Downstream Effects cluster_cellular_outcomes Cellular Outcomes Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinases (e.g., FLT3) Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT PIM PIM1 / PIM2 / PIM3 STAT->PIM Transcriptional Upregulation BAD BAD (inactivation) PIM->BAD p21 p21Cip1/WAF1 (inactivation) PIM->p21 p27 p27Kip1 (inactivation) PIM->p27 cMyc c-Myc (activation) PIM->cMyc mTORC1 mTORC1 Signaling (activation) PIM->mTORC1 Apoptosis Decreased Apoptosis BAD->Apoptosis Proliferation Increased Proliferation p21->Proliferation p27->Proliferation cMyc->Proliferation mTORC1->Proliferation Survival Increased Survival mTORC1->Survival

Caption: PIM Kinase Signaling Pathway.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_selectivity Selectivity Profiling Kinase_Assay In Vitro Kinase Assay (e.g., LanthaScreen, Radiometric) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Culture Cancer Cell Lines (e.g., MOLM-13, MM.1S) Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Cell_Culture->Cell_Viability GI50_Determination GI50 Determination Cell_Viability->GI50_Determination Kinase_Panel Broad Kinase Panel Screen Off_Target_ID Off-Target Identification Kinase_Panel->Off_Target_ID Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Kinase_Assay Inhibitor->Cell_Culture Inhibitor->Kinase_Panel

Caption: Experimental Workflow for PIM Kinase Inhibitor Characterization.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of PIM kinase inhibitors, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase of interest.

  • Materials:

    • Purified, recombinant PIM1, PIM2, or PIM3 kinase

    • Europium-labeled anti-tag antibody

    • Alexa Fluor® 647-labeled kinase tracer

    • Test inhibitor (e.g., this compound)

    • Kinase buffer

    • 384-well assay plates

  • Procedure:

    • Prepare a serial dilution of the test inhibitor in DMSO.

    • In a 384-well plate, add the test inhibitor.

    • Add a mixture of the kinase and the Eu-labeled antibody.

    • Add the Alexa Fluor® 647-labeled tracer to initiate the binding reaction.

    • Incubate the plate at room temperature for 1 hour.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

    • Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.

Radiometric Kinase Assay

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

  • Materials:

    • Purified, recombinant PIM1, PIM2, or PIM3 kinase

    • Peptide or protein substrate (e.g., PIMtide)

    • [γ-³²P]ATP

    • Kinase reaction buffer

    • Test inhibitor

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

    • Add the test inhibitor at various concentrations.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a defined period.

    • Spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Plot the remaining kinase activity against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay quantifies the number of viable cells in culture based on the amount of ATP present.

  • Materials:

    • Cancer cell line of interest (e.g., MOLM-13, MM.1S)

    • Cell culture medium

    • Test inhibitor

    • CellTiter-Glo® Reagent

    • Opaque-walled 96-well plates

    • Luminometer

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test inhibitor for 72 hours.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Plot the percentage of viable cells against the inhibitor concentration to determine the GI50 or IC50 value.

Conclusion

This compound, while primarily identified as a MELK inhibitor, demonstrates significant inhibitory activity against all three PIM kinase isoforms. Its biochemical potency against PIM1 is in the nanomolar range, and it exhibits a relatively selective profile in broader kinase screens. However, when compared to dedicated pan-PIM inhibitors such as INCB053914 and PIM447, this compound's potency against PIM kinases appears to be less pronounced. Furthermore, the cellular activity of this compound has been primarily characterized in breast cancer cell lines, while many potent PIM inhibitors have shown significant efficacy in hematological malignancy models.

For researchers in drug development, this compound represents an interesting chemical scaffold with dual MELK and PIM inhibitory activity, which could be exploited in specific cancer contexts. However, for studies focused specifically on the role of PIM kinases, more potent and selective inhibitors are available. This guide provides a foundation for the informed selection of PIM kinase inhibitors for further investigation and highlights the importance of comprehensive, head-to-head comparisons in preclinical drug evaluation. Future studies directly comparing the biochemical and cellular activities of this compound with other PIM inhibitors under standardized conditions are warranted to fully elucidate its potential as a PIM-targeting agent.

References

HTH-01-091: An In Vitro and In Vivo Efficacy Comparison Guide for a Novel MELK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitor, HTH-01-091, with alternative MELK inhibitors. The focus is on presenting available in vitro and in vivo efficacy data to aid in the evaluation of this compound for cancer research and development. While extensive in vitro data characterizes this compound as a potent and selective MELK inhibitor, publicly available in vivo efficacy studies are currently limited. Therefore, this guide leverages data from the well-characterized MELK inhibitor, OTSSP167, as a benchmark for potential in vivo applications.

In Vitro Efficacy: this compound and Alternatives

This compound demonstrates high potency against MELK kinase in vitro, with an IC50 value of 10.5 nM.[1] Its efficacy has been further evaluated through anti-proliferative assays in various breast cancer cell lines.

Table 1: In Vitro IC50 Values of MELK Inhibitors

CompoundTargetIC50 (nM)
This compound MELK 10.5 [1]
OTSSP167MELK0.41
NVS-MELK8aMELK2
JW-7-25-1MELK5.0

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines (3-Day Assay)

Cell LineIC50 (µM)
MDA-MB-4684.00[1]
BT-5496.16[1]
HCC708.80[1]
ZR-75-1>10[1]
MCF78.75[1]
T-47D3.87[1]

In vitro studies also indicate that this compound is cell-permeable and leads to the degradation of MELK protein in a dose-dependent manner.[1][2] Furthermore, kinase profiling has shown this compound to be more selective than other inhibitors like OTSSP167. At a concentration of 1 µM, this compound inhibited only 4% of a panel of 141 kinases by over 90%, whereas OTSSP167 inhibited 67% of the same kinases.[3]

In Vivo Efficacy: A Comparative Look at OTSSP167

As of the latest available data, specific in vivo studies demonstrating the tumor growth inhibitory effects of this compound in animal models have not been published. However, the extensive in vivo research on the alternative MELK inhibitor, OTSSP167, provides valuable insights into the potential anti-cancer efficacy of targeting MELK in a living system.

OTSSP167 has shown significant tumor growth suppression in various xenograft models, including those for breast, lung, prostate, and pancreatic cancers. It has also demonstrated efficacy in patient-derived xenograft (PDX) models of T-cell acute lymphoblastic leukemia (T-ALL), neuroblastoma, and glioblastoma.

Table 3: Summary of In Vivo Efficacy of OTSSP167 in Xenograft Models

Cancer TypeModelDosing & AdministrationKey Findings
T-ALLCell-based & Patient-derived xenografts10 mg/kg, dailyControlled leukemia burden, prolonged survival
NeuroblastomaXenografts10 mg/kg, daily for 14 daysInhibited tumor growth
GlioblastomaIntracranial xenograftsIntratumoral injectionSuppressed tumor growth, increased survival
Various Solid TumorsXenografts (breast, lung, prostate, pancreas)Intravenous and oral administrationSignificant tumor growth suppression

These findings with OTSSP167 underscore the potential of MELK inhibition as a therapeutic strategy and provide a framework for the potential in vivo evaluation of this compound.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design related to this compound, the following diagrams are provided.

MELK_Signaling_Pathway MELK Signaling Pathway in Cancer cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Growth_Factors Growth Factors MAPK_Pathway MAPK Pathway Growth_Factors->MAPK_Pathway E2F1 E2F1 MAPK_Pathway->E2F1 MELK MELK E2F1->MELK Transcription FOXM1 FOXM1 MELK->FOXM1 Phosphorylation p53 p53 MELK->p53 Phosphorylation Bcl_G Bcl-G MELK->Bcl_G Interaction c_JUN c-JUN MELK->c_JUN Interaction Cell_Cycle_Progression Cell Cycle Progression FOXM1->Cell_Cycle_Progression Apoptosis Apoptosis p53->Apoptosis Bcl_G->Apoptosis Tumorigenesis Tumorigenesis Cell_Cycle_Progression->Tumorigenesis Apoptosis->Tumorigenesis Experimental_Workflow In Vitro & In Vivo Evaluation Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Culture Cancer Cell Line Culture (e.g., MDA-MB-468) Proliferation_Assay Cell Proliferation Assay (Determine anti-proliferative IC50) Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis (MELK protein levels) Cell_Culture->Western_Blot Animal_Model Establish Xenograft Model (e.g., in nude mice) Proliferation_Assay->Animal_Model Promising Results Treatment Drug Administration (e.g., this compound or Vehicle) Animal_Model->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor weight, IHC, etc.) Tumor_Measurement->Endpoint_Analysis

References

Independent Validation of HTH-01-091 Findings: A Comparative Analysis of MELK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of the on-target effects of Maternal Embryonic Leucine Zipper Kinase (MELK) inhibition has been facilitated by the development of HTH-01-091, a potent and selective MELK inhibitor. This guide provides an objective comparison of this compound with other widely used MELK inhibitors, supported by experimental data from published studies. The findings challenge previous assumptions about MELK as an essential driver of proliferation in certain cancers and highlight the importance of using well-characterized chemical probes in target validation.

Summary of Quantitative Data

The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other known MELK inhibitors.

Table 1: Biochemical Potency of MELK Inhibitors

CompoundMELK IC50 (nM)Off-Target Kinases Inhibited (>90% at 1 µM)Reference
This compound 10.5PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2[1]
OTSSP1670.4167% of 140 kinases tested[2][3]
MRT19966529MARK1/2/3/4, SIK1/2/3, AMPKα1/α2, NUAK1[4][5]
MELK-T137Flt3[6][7]
NVS-MELK8a2Flt3, Haspin, PDGFRα[8][9][10][11]

Table 2: Cellular Activity of MELK Inhibitors in Breast Cancer Cell Lines

CompoundCell LineAntiproliferative IC50 (µM)MELK Protein DegradationReference
This compound MDA-MB-468>10 (3 days)Yes[12]
This compound ZR-75-1~8 (3 days)Not reported[12]
OTSSP167MDA-MB-468~0.01 (3 days)Yes[12]
OTSSP167ZR-75-1~0.01 (3 days)Not reported[12]
MELK-T1MCF-7Not reportedYes[13]
NVS-MELK8aMDA-MB-4680.06Not reported[8]
NVS-MELK8aMCF-71.2Not reported[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving MELK and the experimental workflow used to assess the on-target effects of MELK inhibitors.

MELK_Signaling_Pathway MELK MELK FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates Apoptosis Apoptosis MELK->Apoptosis Inhibits CellCycleProgression Cell Cycle Progression FOXM1->CellCycleProgression Proliferation Proliferation CellCycleProgression->Proliferation HTH_01_091 This compound HTH_01_091->MELK OTSSP167 OTSSP167 OTSSP167->MELK Other_Kinases Other Kinases OTSSP167->Other_Kinases

Figure 1. Simplified MELK signaling pathway and points of inhibition.

Experimental_Workflow cluster_Chemical_Inhibition Chemical Inhibition cluster_Analysis Analysis TreatCells Treat Cancer Cells (e.g., MDA-MB-468) ProliferationAssay Cell Proliferation Assay TreatCells->ProliferationAssay WesternBlot Western Blot for MELK Degradation TreatCells->WesternBlot Inhibitors This compound OTSSP167 Other Inhibitors Inhibitors->TreatCells CRISPR CRISPR/Cas9-mediated MELK Knockout CRISPR->ProliferationAssay

Figure 2. Workflow for validating MELK as a therapeutic target.

Experimental Protocols

The key experiments cited in the validation of this compound findings are detailed below.

Biochemical Kinase Assay

To determine the half-maximal inhibitory concentration (IC50) of the compounds, a radiometric kinase assay is performed. Recombinant MELK protein is incubated with the test compound at various concentrations in a kinase buffer containing [γ-³²P]ATP and a suitable substrate. The reaction is allowed to proceed for a specific time at a controlled temperature and then stopped. The amount of radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter or by autoradiography after SDS-PAGE. The IC50 value is then calculated from the dose-response curve.

Cell Proliferation Assay

Cancer cell lines, such as MDA-MB-468 (basal-like breast cancer) and ZR-75-1 (luminal breast cancer), are seeded in 96-well plates. The following day, cells are treated with serial dilutions of the MELK inhibitors or a vehicle control (DMSO). After a defined incubation period (e.g., 3 or 7 days), cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. The antiproliferative IC50 is determined by fitting the data to a four-parameter logistic curve.

Western Blot Analysis for MELK Degradation

Cells are treated with the respective MELK inhibitors for a specified duration. Following treatment, cells are lysed, and the protein concentration of the lysates is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for MELK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.

Independent Validation and Comparative Insights

The development and characterization of this compound provided a more selective chemical probe to investigate the function of MELK, leading to a critical re-evaluation of previous findings that were largely based on the less selective inhibitor, OTSSP167.

A pivotal study by Huang et al. (2017) demonstrated that while this compound is a potent inhibitor of MELK and induces its degradation, it has minimal impact on the proliferation of basal-like breast cancer cells.[1] This contrasts sharply with the potent antiproliferative effects observed with OTSSP167. The broad kinase inhibition profile of OTSSP167 suggests that its strong anticancer effects may be attributable to off-target activities rather than solely MELK inhibition.[3]

Further research by Lin et al. (2018), which also utilized this compound and CRISPR-based genetic knockout of MELK, corroborated the findings of Huang and colleagues.[14] Their work demonstrated that MELK is not essential for the growth of various cancer cell lines, and its expression is more likely a correlate of mitotic activity rather than a driver of oncogenesis.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of HTH-01-091

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of HTH-01-091, a potent inhibitor of maternal embryonic leucine zipper kinase (MELK). Adherence to these procedures is critical to ensure personal safety and environmental protection.

Immediate Safety and Handling Precautions

Before disposal, it is crucial to handle this compound with appropriate care. The substance is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1]

  • Skin and Body Protection: Impervious clothing.[1]

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation[1].

Handling:

  • Avoid contact with skin and eyes[1].

  • Prevent the formation of dust and aerosols[1].

  • Use in a well-ventilated area, preferably with an appropriate exhaust ventilation system[1].

  • Do not eat, drink, or smoke when using this product[1].

  • After handling, wash skin thoroughly[1].

Storage Information

Proper storage is essential to maintain the stability of this compound and prevent accidental release.

FormStorage TemperatureDuration
Powder-20°C3 years[2][3]
4°C2 years[2]
In Solvent-80°C6 months[3][4]
-20°C1 month[3][4]

Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

Step-by-Step Disposal Plan for this compound

The primary directive for the disposal of this compound is to use an approved waste disposal plant[1]. Do not dispose of this chemical into the environment, drains, or sewer systems[1][5].

Step 1: Segregation of Waste

Properly segregate waste containing this compound from other laboratory waste streams. This is crucial for correct disposal by a licensed waste management facility.

Waste Categories:

  • Solid Waste: Unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves).

  • Liquid Waste: Solutions of this compound (e.g., in DMSO), contaminated cell culture media, and solvents from experimental procedures.

  • Sharps Waste: Contaminated needles, syringes, or other sharp objects.

Step 2: Waste Collection and Labeling

  • Solid and Liquid Waste:

    • Collect solid and liquid waste in separate, clearly labeled, and leak-proof containers.

    • The containers must be compatible with the chemical properties of this compound and any solvents used.

    • Label the containers with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste (e.g., DMSO).

  • Sharps Waste:

    • Place all contaminated sharps in a designated, puncture-resistant sharps container.

Step 3: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste. Provide them with the Safety Data Sheet (SDS) and a full description of the waste.

Experimental Protocols and Waste Generation

This compound is a potent and selective MELK inhibitor with an IC50 of 10.5 nM[2][3][4][6]. It is often used in breast cancer research[2][3][4][6]. Understanding its use in experimental settings helps anticipate waste streams.

In Vitro Studies:

  • Cell-Based Assays: this compound is used in concentrations ranging from 0 to 10 μM in cell culture[2][3][4]. Waste will primarily consist of contaminated cell culture media, cells, and plasticware.

  • Kinase Assays: Used to determine inhibitory activity against MELK and other kinases[2][3][4]. Waste will include buffer solutions and assay plates containing the compound.

In Vivo Studies:

  • Formulation: this compound may be dissolved in solvents like DMSO and further diluted with vehicles such as PEG300, Tween 80, or corn oil for animal administration[2][4].

  • Waste Generation: Waste from in vivo studies will include unused formulations, contaminated animal bedding, and carcasses, which must be disposed of as hazardous or biohazardous waste according to institutional guidelines.

Quantitative Data Summary

ParameterValueReference
Chemical Formula C26H28Cl2N4O2[1]
Molecular Weight 499.436 g/mol [1]
CAS Number 2000209-42-5[1]
IC50 (MELK) 10.5 nM[2][3][4][6]
In Vitro Concentration 0 - 10 μM[2][3][4]
Solubility in DMSO ≥ 5 mg/mL[6]

Disposal Workflow Diagram

G cluster_lab Laboratory Procedures cluster_waste Waste Generation & Segregation cluster_disposal Disposal Pathway A Handling of this compound (Solid or in Solution) B Experimental Use (In Vitro / In Vivo) A->B Protocols C Solid Waste (Gloves, Tips, Powder) B->C D Liquid Waste (Media, Solvents) B->D E Sharps Waste (Needles, Syringes) B->E F Collect in Labeled, Leak-Proof Containers C->F Segregate D->F Segregate E->F Segregate in Sharps Container G Contact EHS or Licensed Waste Disposal Company F->G H Store Securely for Pickup G->H I Transport to Approved Waste Disposal Plant H->I

Caption: Workflow for the safe disposal of this compound from laboratory use to final disposal.

References

Essential Safety and Handling Protocols for HTH-01-091

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with HTH-01-091, a potent and selective maternal embryonic leucine zipper kinase (MELK) inhibitor, stringent adherence to safety protocols is paramount to ensure personal safety and environmental protection.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.

Hazard Identification and Classification:

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] It is crucial to avoid inhalation, as well as contact with skin and eyes.[4] The formation of dust and aerosols should be prevented.[4]

Personal Protective Equipment (PPE):

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields.
Hand Protection Protective GlovesChemically resistant, impervious gloves.
Body Protection Impervious ClothingA lab coat or other protective clothing that prevents skin contact.
Respiratory Protection Suitable RespiratorTo be used to prevent inhalation of dust or aerosols.

Engineering Controls and Work Environment:

  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Emergency Equipment: An accessible safety shower and eye wash station must be readily available in the immediate work area.[4]

Operational Procedures for Safe Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly and that the work area is clean and prepared.

  • Handling:

    • Avoid direct contact with the compound.

    • Do not eat, drink, or smoke in the handling area.[4]

    • Wash hands and skin thoroughly after handling.[4]

  • Storage:

    • Keep the container tightly sealed.[4]

    • Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[4]

    • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[4]

  • Spill Management:

    • In case of a spill, clean it up promptly and safely.

    • Prevent the product from entering drains, water courses, or the soil.[4]

First Aid Measures:

  • If Swallowed: Call a poison center or doctor immediately. Rinse the mouth.[4]

  • Eye Contact: Immediately flush eyes with plenty of water, removing contact lenses if present. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.

  • Inhalation: Move the individual to fresh air.

Disposal Plan:

All waste materials, including the compound itself and any contaminated containers or materials, must be disposed of through an approved waste disposal plant.[4] Adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.

Experimental Workflow for Handling this compound

prep Preparation - Don PPE - Prepare Workspace handling Handling - Weighing/Measuring - In fume hood prep->handling experiment Experimental Use handling->experiment storage Storage - Tightly sealed container - -20°C (powder) or -80°C (solvent) handling->storage If not for immediate use cleanup Decontamination & Cleanup - Clean workspace - Remove PPE experiment->cleanup disposal Waste Disposal - Collect contaminated materials - Dispose via approved facility cleanup->disposal

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.